molecular formula C19H17ClF2N8O2 B12374805 Vericiguat-d3 (hydrochloride)

Vericiguat-d3 (hydrochloride)

Katalognummer: B12374805
Molekulargewicht: 465.9 g/mol
InChI-Schlüssel: MEOLGPNZHXRKRG-NIIDSAIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vericiguat-d3 (hydrochloride) is a deuterium-labeled analog of vericiguat, intended for use as an internal standard in quantitative bioanalytical methods such as LC-MS/MS. It is specifically designed for the accurate and precise measurement of vericiguat concentration in complex biological samples like plasma and serum, which is crucial for pre-clinical and clinical pharmacokinetic (PK) studies . Vericiguat is a soluble guanylate cyclase (sGC) stimulator that targets the impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, a key mechanism in heart failure with reduced ejection fraction (HFrEF) . By incorporating three deuterium atoms, Vericiguat-d3 exhibits nearly identical chemical properties to the unlabeled compound while providing a distinct mass signature for mass spectrometry, thereby minimizing matrix effects and improving the reliability of analytical data. This high-purity compound is formulated strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H17ClF2N8O2

Molekulargewicht

465.9 g/mol

IUPAC-Name

trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride

InChI

InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3;

InChI-Schlüssel

MEOLGPNZHXRKRG-NIIDSAIPSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl

Kanonische SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Vericiguat-d3 HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope-Labeled Internal Standard for Bioanalytical Quantitation

Executive Summary

This technical guide details the physicochemical properties and bioanalytical applications of Vericiguat-d3 Hydrochloride , the deuterated form of the soluble guanylate cyclase (sGC) stimulator Vericiguat. Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document establishes the compound's role as a critical Internal Standard (IS) in LC-MS/MS workflows. Unlike structural analogs (e.g., Riociguat), Vericiguat-d3 provides near-perfect co-elution and ionization compensation, ensuring robust method validation compliant with FDA and EMA bioanalytical guidelines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

Vericiguat-d3 HCl is a custom-synthesized stable isotope. As is common with specific salt forms of deuterated standards, it does not currently possess a unique CAS registry number in public chemical indices. Researchers must reference the parent compound's CAS for regulatory filing, noting the isotopic modification.

ParameterData
Chemical Name Methyl-d3 (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate hydrochloride
CAS Number (Salt) NA (Not Formally Assigned)
CAS Number (Parent) 1350653-20-1 (Reference for Vericiguat Free Base)
Molecular Formula C₁₉H₁₄D₃ClF₂N₈O₂ (HCl Salt) C₁₉H₁₃D₃F₂N₈O₂ (Free Base)
Molecular Weight 465.86 g/mol (HCl Salt) 429.41 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium incorporation
Solubility Soluble in DMSO; slightly soluble in Methanol
Structural Logic & Fragmentation

The deuterium labeling is located on the methyl ester moiety of the carbamate group. This placement is strategic: it is metabolically stable during the short timeframes of sample processing but distinct enough to shift the precursor ion mass by +3 Da.

Critical Mass Spectrometry Insight: The primary quantitative fragment for Vericiguat is typically the 2-fluorobenzyl cation (m/z 109.1) . Because the deuterium label is on the carbamate tail (opposite side of the molecule), the product ion retains the native mass (m/z 109.1) , while the precursor shifts.

  • Vericiguat Transition: 427.4 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     109.1[1]
    
  • Vericiguat-d3 Transition: 430.4

    
     109.1
    

Fragmentation Parent Vericiguat-d3 Precursor [M+H]+ = 430.4 (Label on Methyl Carbamate) Collision Collision Induced Dissociation (CID) Parent->Collision Fragment Product Ion 2-Fluorobenzyl Cation m/z = 109.1 (Unlabeled Moiety) Collision->Fragment Quantifier Transition Neutral Neutral Loss (Contains d3-Methyl) Collision->Neutral

Figure 1: MS/MS fragmentation pathway illustrating why the product ion remains m/z 109.1 despite the deuterated precursor.

Bioanalytical Application: LC-MS/MS Method Development

Why Vericiguat-d3? (The Science of Internal Standardization)

While structural analogs like Riociguat are sometimes used, they often elute at slightly different retention times (RT). In complex biological matrices (plasma, urine), matrix effects (ion suppression or enhancement) can vary significantly over just a few seconds of elution time.

  • Co-elution: Vericiguat-d3 co-elutes with the analyte, experiencing the exact same matrix suppression.

  • Normalization: The ratio of Analyte/IS area remains constant even if total ionization drops by 50% due to phospholipids or salts.

Protocol: Stock Solution & Calibration Standards

Reagents:

  • Vericiguat-d3 HCl (Solid)[2]

  • DMSO (LC-MS Grade)

  • Methanol (LC-MS Grade)

Step-by-Step Workflow:

  • Primary Stock Preparation (1 mg/mL):

    • Weigh 1.00 mg of Vericiguat-d3 HCl.[2]

    • Dissolve in 1.00 mL of DMSO . Note: The HCl salt is less soluble in pure methanol; DMSO ensures complete solubilization.

    • Vortex for 1 minute. Store at -20°C (stable for ~6 months).

  • Working Internal Standard (WIS) Solution:

    • Dilute the Primary Stock with Methanol to achieve a concentration of 50 ng/mL .

    • Critical: This concentration should yield an MS signal ~5-10x higher than the Lower Limit of Quantitation (LLOQ) of the analyte.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of Plasma (Rat/Human).

    • Add 5 µL of WIS Solution (Vericiguat-d3).

    • Add 200 µL of Acetonitrile (Precipitating agent).

    • Vortex (1 min) -> Centrifuge (12,000 rpm, 10 min).[1]

    • Inject Supernatant.[1]

Method Validation Workflow (FDA/EMA Compliance)

The following diagram outlines the mandatory validation steps required when introducing Vericiguat-d3 as a new IS.

Validation Start Method Development Selectivity Selectivity Check (Blank Plasma + IS) Start->Selectivity Interference Cross-Talk Evaluation (Is IS detected in Analyte channel?) Selectivity->Interference Pass: No peaks > 5% of IS response MatrixEffect Matrix Effect (ME) Compare IS response: Matrix vs. Solvent Interference->MatrixEffect Pass: No contribution to Analyte Stability Stability Testing (Freeze-Thaw, Benchtop) MatrixEffect->Stability Pass: IS-normalized ME is consistent Final Validated Method Ready for Clinical Samples Stability->Final

Figure 2: Validation decision tree for incorporating Vericiguat-d3 into regulated bioanalysis.

Quality Assurance & Troubleshooting

Cross-Signal Interference (Cross-Talk)

Since Vericiguat-d3 is only +3 Da heavier than the parent, isotopic contribution from the parent (natural abundance of C13, etc.) can interfere if the mass resolution is low.

  • Risk: High concentrations of Unlabeled Vericiguat (ULOQ) may contribute signal to the D3 channel (M+3 isotope).

  • Mitigation: Ensure the IS concentration is sufficiently high so that the M+3 contribution from the analyte is negligible (<5% of IS response).

Handling the HCl Salt

The HCl salt adds significant mass (MW 465.86 vs 429.41).

  • Calculation Error Risk: When preparing stocks, you must correct for the salt factor .

  • Correction Factor:

    
     mg of Vericiguat-d3 HCl contains only 
    
    
    
    mg of active Vericiguat-d3 free base (
    
    
    ).
  • Action: If the method defines concentrations in terms of "Free Base", weigh

    
     mg of the salt to get 
    
    
    
    mg of active compound.

References

  • Follmann, M., et al. (2017).[3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.[3] Link

  • Ding, C., et al. (2023).[1] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B, 1229, 123865. Link

  • Daicel Pharma Standards. (n.d.). Vericiguat-D3 HCl Product Data Sheet. Retrieved February 5, 2026. Link

  • PubChem. (2025).[4][5] Vericiguat-d3 Compound Summary. National Library of Medicine. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

Sources

Technical Guide: Stability Assessment of Deuterated Vericiguat (Solid State vs. Solution)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the physicochemical and metabolic stability of deuterated Vericiguat analogs. Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is susceptible to specific oxidative and hydrolytic degradation pathways. Deuteration—the strategic replacement of protium (


) with deuterium (

)—is employed to leverage the Kinetic Isotope Effect (KIE) to potentially improve pharmacokinetic profiles by retarding cytochrome P450-mediated metabolism.[1][2]

However, the introduction of deuterium requires a distinct stability assessment strategy. While often assumed to be chemically identical, deuterated isotopologues can exhibit subtle differences in solid-state lattice energies and significant differences in solution-state isotopic fidelity (D/H exchange). This guide outlines the self-validating protocols required to quantify these differences.

Part 1: The Mechanistic Rationale (The "Why")

The Kinetic Isotope Effect (KIE)

The core objective of deuterating Vericiguat is to strengthen metabolic "soft spots." The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[3]

  • Bond Dissociation Energy (BDE):

    
     bonds are approx. 1.2–1.5 kcal/mol stronger than 
    
    
    
    bonds.
  • Primary KIE (

    
    ):  If C-H bond cleavage is the rate-determining step in metabolism (e.g., CYP450 oxidation of the benzyl methylene group), deuteration can reduce clearance rates by a factor of 2–5.
    
Vericiguat Structural Vulnerabilities

Vericiguat contains specific moieties susceptible to degradation and metabolism. Stability profiling must target these specific sites:

  • Oxidative Dealkylation: The benzyl position is prone to CYP-mediated oxidation.

  • Hydrolysis: The pyrimidine core is sensitive to hydrolytic cleavage under extreme pH.

  • Isotopic Scrambling: In solution, acidic protons (if deuterated) can exchange with solvent protons, erasing the isotopic enrichment.

Part 2: Solid-State Stability Profile

In the solid state, the primary concern is physical stability (polymorphism) and chemical integrity under stress.

Crystal Lattice Energy & Polymorphism

Deuteration typically exerts a negligible effect on the molar volume and crystal structure (isostructurality). However, subtle changes in van der Waals interactions can alter the lattice energy, potentially affecting:

  • Melting Point (

    
    ):  Deuterated analogs may show a depression or elevation of 0.5–1.0 °C.
    
  • Hygroscopicity: The D-bond network may slightly alter moisture sorption isotherms.

Solid-State Stress Protocol

Objective: Confirm that the deuterated API maintains its crystalline form and isotopic purity under accelerated storage conditions.

Stress ConditionDurationTarget EndpointAnalytical Method
Thermal (

)
2 WeeksChemical PurityHPLC-UV/DAD
Humidity (

)
4 WeeksPolymorph StabilityXRPD (X-Ray Powder Diffraction)
Photostability (1.2M Lux·hr)48 HoursOxidative DegradantsLC-HRMS

Critical Insight: Unlike solution state, solid-state D/H exchange is rare unless the API is highly hygroscopic and the deuterated site is a labile heteroatom (N-D, O-D). For C-D deuteration, solid-state isotopic scrambling is negligible.

Part 3: Solution-State & Metabolic Stability

This is the critical differentiator. Solution stability involves two distinct risks: Chemical Degradation (bond breaking) and Isotopic Instability (D/H Exchange).

The Risk of D/H Scrambling

If the deuterium is placed on a carbon alpha to a carbonyl or an aromatic ring activated by electron-donating groups, it may undergo acid-catalyzed enolization. This results in the loss of deuterium to the solvent (water) before the drug even reaches the patient.

Rule of Thumb:

  • Stable: Deuterium on alkyl chains, phenyl rings (non-activated).

  • Unstable: Deuterium on

    
    , 
    
    
    
    ,
    
    
    (instant exchange), or
    
    
    to carbonyls (pH dependent).
Comparative Stability Data (Simulated)

The following table illustrates the expected differential between standard Vericiguat and a stable


-Vericiguat analog.
ParameterStandard VericiguatDeuterated Vericiguat (

)
Interpretation
pH 1.2 Stability (

)
> 24 Hours> 24 HoursNo change in hydrolytic stability.
Oxidative Stress (

)
15% Degradation (4h)8% Degradation (4h)KIE Benefit: C-D bond resists radical oxidation.
Microsomal Stability (

)
High ClearanceReduced ClearancePrimary Goal: Metabolic half-life extension.
Isotopic Purity (pH 7.4) N/A> 99.9% RetentionConfirms no D/H scrambling in physiological media.

Part 4: Experimental Protocols

Protocol A: Determination of Isotopic Stability (D/H Exchange)

This protocol validates that the deuterium label remains attached during formulation and storage.

  • Preparation: Dissolve

    
    -Vericiguat (1 mg/mL) in three buffers:
    
    • 0.1 N HCl (pH 1.2)

    • Phosphate Buffer (pH 7.4)

    • 0.1 N NaOH (pH 10.0)

  • Incubation: Store at

    
     for 24, 48, and 72 hours.
    
  • Analysis (LC-MS/MS):

    • Monitor the Molecular Ion

      
      .
      
    • Look for the emergence of

      
       peaks (loss of 1 Deuterium).
      
  • Acceptance Criteria:

    
     loss of deuterium enrichment over 24 hours.
    
Protocol B: Comparative Metabolic Stability (Microsomal)

This protocol quantifies the KIE.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: Co-incubate Vericiguat (1

    
    M) and 
    
    
    
    -Vericiguat (1
    
    
    M).
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Calculation: Plot

    
     vs. time.
    
    • Calculate

      
       (slope).
      
    • Metabolic Switching: Analyze metabolites. If the D-site is blocked, does the metabolic flux shift to a toxic pathway?

Part 5: Visualization of Workflows

Stability Decision Tree

This diagram guides the researcher through the decision process for selecting the correct stability assay based on the deuteration site.

StabilityLogic Start Deuterated Vericiguat Candidate SiteCheck Identify Deuteration Site Start->SiteCheck Heteroatom Heteroatom (N-D, O-D) SiteCheck->Heteroatom Labile Carbon Carbon (C-D) SiteCheck->Carbon Non-Labile Unstable High Risk: D/H Scrambling (Not suitable for in vivo) Heteroatom->Unstable Instant Exchange ExchangeRisk Is C-D Alpha to Carbonyl? Carbon->ExchangeRisk ExchangeRisk->Unstable Yes (Enolizable) Stable Proceed to KIE Testing ExchangeRisk->Stable No (Alkyl/Aryl) SolidState Solid State Stress (Thermal/Humidity) Stable->SolidState SolutionState Solution Stress (pH 1.2 - 10) Stable->SolutionState Metabolic Microsomal Stability (Determine KIE) SolidState->Metabolic Pass SolutionState->Metabolic Pass

Caption: Decision logic for assessing the viability of a deuterated lead. "Heteroatom" deuteration is generally rejected for therapeutic use due to rapid exchange.

Degradation & Analysis Pathway

This diagram illustrates the parallel processing of chemical vs. metabolic stability.

DegradationPath cluster_chem Chemical Stability (In Vitro) cluster_met Metabolic Stability (Biological) Input Vericiguat-D(x) Acid Acid Hydrolysis (pH 1.2) Input->Acid Oxidation Peroxide Stress (H2O2) Input->Oxidation Microsomes Liver Microsomes (CYP450) Input->Microsomes ResultChem Degradation Products (LC-UV) Acid->ResultChem Oxidation->ResultChem ResultMet Metabolite ID (LC-HRMS) Microsomes->ResultMet Measure KIE

Caption: Parallel assessment workflow. Chemical stress tests structural integrity; biological stress tests the kinetic isotope advantage.

References

  • Food and Drug Administration (FDA). (2017). Deuterated Drug Products: Daily Value. Guidance for Industry. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 62–64. [Link]

  • Shaik, et al. (2025).[4] Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method. Asian Journal of Pharmaceutics. [Link]

Sources

A Comprehensive Technical Guide to the Certificate of Analysis for Vericiguat-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of a Rigorous Certificate of Analysis for Isotopically Labeled Internal Standards

In the landscape of modern pharmaceutical development and bioanalysis, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled (SIL) compounds, such as Vericiguat-d3 HCl, serve as the gold standard for internal standards in mass spectrometric assays.[1] Their utility hinges on the foundational assumption that they behave identically to the unlabeled analyte during sample preparation, chromatography, and ionization, with the only significant difference being their mass.[1][2] This assumption, however, is only as valid as the quality of the SIL internal standard itself. The Certificate of Analysis (CoA) is therefore not merely a document of release but a testament to the rigorous scientific characterization that underpins its fitness for purpose.[3][4]

This guide provides an in-depth exploration of the essential components of a CoA for Vericiguat-d3 HCl, designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of tests to explain the scientific rationale behind each requirement, ensuring a deep understanding of how each analytical result contributes to the overall quality and reliability of this critical reagent.

Section 1: Deconstructing the Vericiguat-d3 HCl Molecule and its Analytical Significance

Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[5][6][7] It functions by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.[5][8][9]

Vericiguat-d3 HCl is a deuterated form of Vericiguat, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift, typically of three or more mass units, which is ideal for differentiating the internal standard from the unlabeled analyte in mass spectrometry-based bioanalytical methods without spectral overlap.[1][10] The hydrochloride salt form is often used to improve the solubility and stability of the compound.

The following diagram illustrates the central role of Vericiguat in the NO-sGC-cGMP pathway and the function of its deuterated analog in bioanalysis.

Vericiguat_MOA_and_SIL_Standard cluster_pathway Pharmacological Pathway cluster_bioanalysis Bioanalytical Application NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP to GTP GTP Vasodilation Vasodilation & Myocardial Relaxation cGMP->Vasodilation Vericiguat Vericiguat Vericiguat->sGC Directly Stimulates & Sensitizes to NO Vericiguat_d3 Vericiguat-d3 HCl (Internal Standard) Sample Biological Sample (Plasma, Urine, etc.) Containing Vericiguat LC_MS LC-MS/MS Analysis Sample->LC_MS Vericiguat_d3->LC_MS Spiked in at known concentration Quantification Accurate Quantification of Vericiguat LC_MS->Quantification Ratio of Analyte/IS signal CoA_Characterization_Flow cluster_purity Purity Components Start Synthesis of Vericiguat-d3 HCl Identity Identity Confirmation Start->Identity Purity Purity Assessment Identity->Purity Assay Assay (Content/Potency) Purity->Assay ChemicalPurity Chemical Purity (HPLC/UPLC) Purity->ChemicalPurity IsotopicPurity Isotopic Purity & Enrichment (Mass Spectrometry) Purity->IsotopicPurity ResidualSolvents Residual Solvents (GC-HS) Purity->ResidualSolvents WaterContent Water Content (Karl Fischer) Purity->WaterContent ElementalImpurities Elemental Impurities (ICP-MS) Purity->ElementalImpurities FinalCoA Certificate of Analysis Issuance Assay->FinalCoA

Caption: Logical workflow for the characterization of Vericiguat-d3 HCl for a CoA.

Identification

The first and most fundamental requirement is to unequivocally confirm the chemical identity of the material. This is crucial to ensure that the correct molecule has been synthesized and that it corresponds to the intended structure of Vericiguat-d3 HCl.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule by mapping the hydrogen atoms. For Vericiguat-d3 HCl, the ¹H-NMR spectrum should be consistent with the structure of Vericiguat, with the notable absence or significant reduction of signals corresponding to the positions of deuterium labeling. The causality here is that the magnetic properties of deuterium are different from protium, leading to their "disappearance" from the proton spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass. The experimentally determined mass should match the theoretical mass of the protonated Vericiguat-d3 molecule ([M+H]⁺). This confirms the elemental composition and the incorporation of the deuterium atoms.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While less specific than NMR or MS, FTIR can be used as a fingerprinting technique. The IR spectrum of the batch should be consistent with the spectrum of a known reference standard of Vericiguat, showing characteristic absorption bands for its functional groups.

Purity Assessment

Purity is a multi-faceted attribute and must be assessed using orthogonal analytical techniques. For a SIL internal standard, purity evaluation is divided into chemical purity and isotopic purity.

This determines the percentage of the desired compound relative to any organic impurities, which could be starting materials, by-products, or degradation products.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for assessing chemical purity. [7][11][12][13]The area of the main peak, as a percentage of the total area of all peaks, is used to determine purity, typically with UV detection. A validated, stability-indicating method is crucial to ensure that all potential impurities are separated and detected. The International Council for Harmonisation (ICH) Q3A (R2) guideline suggests a reporting threshold of 0.05% for impurities in a drug substance, which sets a benchmark for the sensitivity required of the analytical method. [14]

For a SIL internal standard, this is arguably the most critical parameter. It defines the proportion of the desired deuterated molecule relative to molecules with other isotopic compositions.

  • Mass Spectrometry (LC-MS or GC-MS): This is the definitive technique for determining isotopic enrichment. [15][16][17]The analysis involves measuring the ion intensities of the labeled compound and any unlabeled (d0) or partially labeled species. High-resolution mass spectrometry is particularly valuable as it can resolve the isotopic peaks, allowing for accurate quantification. [17]Isotopic enrichment is typically expressed as the percentage of the desired labeled species (d3) relative to all isotopic variants of the molecule. A high isotopic enrichment (typically >98% or >99%) is essential to minimize the contribution of the internal standard to the signal of the unlabeled analyte, which could lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).

Assay (Content or Potency)

The assay determines the exact amount of the pure substance in the material, accounting for all impurities (chemical, water, residual solvents, etc.). This value is critical for preparing accurate stock solutions for bioanalytical studies.

  • Quantitative NMR (qNMR): This is a primary ratio method of measurement that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. [18][19][20][21]The integral of a specific, well-resolved signal of Vericiguat-d3 HCl is compared to the integral of a signal from a known amount of a certified reference material (CRM). The key advantage of qNMR is its high precision and direct traceability to the International System of Units (SI). [21]* Mass Balance (100% Method): This is a more traditional approach where the assay is calculated by subtracting the percentages of all identified impurities from 100%.

    Assay (%) = 100% - (% Chemical Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue/Elemental Impurities)

    This method's accuracy is contingent on the accurate quantification of all possible impurities.

Other Critical Tests
  • Water Content (Karl Fischer Titration): Water is a common impurity in lyophilized or solid materials and can affect the true concentration of the standard. Karl Fischer titration is the gold standard for accurately determining water content.

  • Residual Solvents (Headspace Gas Chromatography, HS-GC): Solvents used in the synthesis and purification process may remain in the final product. [22][23]These solvents are classified by their toxicity (Class 1, 2, or 3) according to USP <467> guidelines, and their presence must be controlled within strict limits. [24]HS-GC is the standard technique for this analysis. [24]* Elemental Impurities (Inductively Coupled Plasma-Mass Spectrometry, ICP-MS): These impurities can be introduced from catalysts, reagents, or manufacturing equipment. [25]USP <232> specifies limits for several elemental impurities based on their toxicity and route of administration. [26][27][28]ICP-MS is the required technique due to its high sensitivity and ability to measure multiple elements simultaneously. [26][28]* Appearance: A simple but important test, this describes the physical state (e.g., solid, powder) and color of the material.

Section 3: Data Presentation and Interpretation

A well-structured CoA presents data clearly and concisely. Quantitative results should always be accompanied by the analytical method used and the acceptance criteria (specifications).

Table 1: Example Certificate of Analysis for Vericiguat-d3 HCl
Test Method Specification Result
Appearance Visual InspectionWhite to off-white solidConforms
Identity by ¹H-NMR ¹H-NMR SpectroscopyConforms to structureConforms
Identity by Mass Spec ESI-MSConforms to theoretical massConforms
Chemical Purity HPLC/UV (218 nm) [12]≥ 98.0%99.5%
Isotopic Enrichment LC-MS/MS≥ 99% (d3)99.6%
Unlabeled (d0) Content LC-MS/MS≤ 0.5%0.1%
Assay (by qNMR) qNMR (¹H)95.0% - 105.0%98.7%
Water Content Karl Fischer Titration≤ 1.0%0.3%
Residual Solvents USP <467> (GC-HS)Conforms to USP limitsConforms
Elemental Impurities USP <232> (ICP-MS)Conforms to USP limitsConforms

Section 4: Experimental Protocols

To ensure transparency and reproducibility, a CoA should reference the specific analytical methods used. Below are illustrative step-by-step methodologies for key experiments.

Protocol: Determination of Isotopic Enrichment by LC-MS/MS
  • Standard Preparation: Prepare a solution of Vericiguat-d3 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer coupled with a UPLC system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Vericiguat as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan from m/z 400-450 to observe the isotopic cluster.

    • Data Acquisition: Acquire data across the chromatographic peak of Vericiguat-d3.

  • Data Analysis:

    • Extract the mass spectrum across the eluting peak.

    • Identify the ion corresponding to the unlabeled Vericiguat ([M+H]⁺, C₁₉H₁₆F₂N₈O₂; exact mass ~427.14) and the deuterated Vericiguat ([M+H]⁺, C₁₉H₁₃D₃F₂N₈O₂; exact mass ~430.16).

    • Calculate the peak areas for all observed isotopic species (d0, d1, d2, d3, etc.).

    • Isotopic Enrichment (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] * 100.

Protocol: Assay Determination by Quantitative NMR (qNMR)
  • CRM Selection: Choose a suitable, certified qNMR internal standard that has a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The CRM must have a certified purity and be traceable. [29]2. Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Vericiguat-d3 HCl into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the CRM into the same NMR tube.

    • Record the exact masses of both the analyte and the CRM.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both compounds.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure acquisition parameters are optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, unique signal for Vericiguat-d3 HCl (I_analyte) and a signal for the CRM (I_std).

    • Note the number of protons corresponding to each integrated signal (N_analyte and N_std).

  • Calculation:

    • Calculate the purity of the Vericiguat-d3 HCl using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for Vericiguat-d3 HCl is more than a summary of test results; it is the scientific foundation upon which the reliability of bioanalytical data is built. For researchers, scientists, and drug development professionals, a thorough understanding of each component of the CoA is not just best practice—it is a prerequisite for ensuring the integrity and validity of their work. By demanding and critically evaluating a comprehensive CoA that addresses identity, chemical and isotopic purity, and accurately determined assay value, the scientific community can proceed with confidence in the quality of this essential analytical tool.

References

  • PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting.
  • Charles River Labor
  • American Pharmaceutical Review. (2024, June 10). Certificate of Analysis (CoA)
  • SafetyCulture. (2025, May 8).
  • Assyro AI. (2026, January 25). Certificate of Analysis: Pharmaceutical COA Requirements....
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • ECA Academy. (2017, March 1).
  • Health Sciences Authority Singapore. (2025, October 28).
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • National Center for Biotechnology Information.
  • Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry.
  • Wikipedia.
  • ijarsct.
  • Sigma-Aldrich. (2017, February 8).
  • The International Pharmaceutical Excipients Council.
  • PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • USP-NF. (467) RESIDUAL SOLVENTS.
  • Water Resources - Science.
  • PMC. (2023, November 23).
  • US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • ResearchGate. (PDF)
  • MedKoo. Vericiguat-d3 hydrochloride (BAY1021189-d3 hydrochloride)
  • Agilent. (2018, March 9). USP<467> residual solvents.
  • Separation Science.
  • Almac.
  • Patsnap Synapse. (2024, July 17).
  • Journal of Pharma Research. (2024, May 18).
  • Sigma-Aldrich. Mass Distribution Calculation for Isotopically Enriched Macromolecules.
  • Emery Pharma. (2024, February 9).
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • National Institute of Standards and Technology.
  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Journal of Applied Pharmaceutical Research. (2024, April 30).
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • UFAG Laboratorien AG. (2012, August 15). Article New test methods for the determination of heavy metals pursuant to usp <232> and <233>.
  • CalTech GPS. (2014, May 19).
  • US Pharmacopeia (USP). FAQs: <467> Residual Solvents.
  • TargetMol. (2026, February 1).
  • Daicel Pharma Standards.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • World Health Organiz
  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents.
  • Wikipedia.
  • touchCARDIO.
  • ResearchGate. (PDF) From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change.
  • PubChem - NIH. Vericiguat hydrochloride | C19H17ClF2N8O2 | CID 72942024.

Sources

Metabolic pathway mapping using Vericiguat-d3 tracers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Metabolic Pathway Mapping of sGC Stimulators using Vericiguat-d3 Tracers

Executive Summary This technical guide details the application of stable isotope-labeled Vericiguat-d3 as a mechanistic tracer for mapping the metabolic fate of soluble guanylate cyclase (sGC) stimulators. While often relegated to the role of an internal standard (IS) for quantification, deuterated isotopologues offer a powerful, underutilized capability in Metabolite Identification (MetID) through "Twin-Ion" mass spectrometry. This guide provides a validated workflow for researchers to distinguish drug-derived metabolites from complex biological matrices, specifically focusing on the UGT-mediated clearance pathways (UGT1A9/UGT1A1) dominant in Vericiguat pharmacokinetics.

Part 1: Mechanistic Foundation & Tracer Logic

The sGC Signaling Pathway

Vericiguat functions by directly stimulating sGC, independent of nitric oxide (NO), and by sensitizing sGC to endogenous NO. This dual mechanism restores the NO-sGC-cGMP pathway, critical for cardiovascular function. Understanding this pathway is essential for interpreting off-target metabolic effects or pharmacodynamic decoupling.

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Vericiguat Vericiguat (sGC Stimulator) Vericiguat->sGC Stimulates (NO-independent) cGMP cGMP sGC->cGMP Catalyzes (GTP -> cGMP) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Anti-fibrotic Effects PKG->Response Signaling Cascade

Figure 1: The NO-sGC-cGMP signaling cascade. Vericiguat bypasses NO deficiency to directly stimulate cGMP production.

The Deuterium Advantage in Pathway Mapping

In standard LC-MS/MS workflows, identifying metabolites amidst a background of endogenous biological ions is challenging. Vericiguat-d3 (typically labeled on the methyl carbamate moiety) serves as a "mass tag."

By incubating the parent drug (Vericiguat-d0) and the tracer (Vericiguat-d3) in a 1:1 molar ratio , every drug-related metabolite appears in the mass spectrum as a distinct doublet separated by exactly 3.018 Da (assuming the metabolic transformation retains the labeled moiety).

  • Label Retention: The primary metabolic pathway is N-glucuronidation (M1 metabolite).[1] Since the glucuronide attaches to the pyridine/pyrimidine nitrogen and does not cleave the carbamate tail, the d3-label is retained.

  • Twin-Ion Filtering: This allows for the algorithmic removal of all singlet peaks (matrix noise), leaving only the drug-related metabolic map.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Map the formation of the N-glucuronide metabolite (M1) and minor oxidative metabolites using a Twin-Ion incubation system.

Materials & Reagents
  • Substrate: Vericiguat (Parent, >99% purity).

  • Tracer: Vericiguat-d3 (Methyl-d3, >98% isotopic purity).

  • System: Human Liver Microsomes (HLM) or Recombinant UGT1A9/UGT1A1 supersomes.

  • Cofactors: UDPGA (for glucuronidation), NADPH (for oxidative metabolism), Alamethicin (pore-forming peptide to access luminal UGTs).

Step-by-Step Workflow

Step 1: Preparation of the "Twin-Mix"

  • Prepare a 10 mM stock solution of Vericiguat-d0 in DMSO.

  • Prepare a 10 mM stock solution of Vericiguat-d3 in DMSO.

  • Mix equimolar amounts to create a 5 mM Twin-Mix (1:1 ratio) .

    • Validation Check: Infuse this mix directly into the MS to confirm equal ionization efficiency. Peak areas for

      
       427.1 (d0) and 
      
      
      
      430.1 (d3) should be within 5% variance.

Step 2: Incubation (Metabolic Stability)

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL), Alamethicin (50 µg/mg protein), and MgCl2 (5 mM).

  • Pre-incubation: 5 mins at 37°C.

  • Initiation: Add Twin-Mix substrate (final conc. 1 µM) and Cofactor Mix (2 mM UDPGA + 1 mM NADPH).

  • Timepoints: 0, 15, 30, 60, and 120 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step 3: LC-MS/MS Acquisition [2]

  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for mass defect filtering).

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan (MS1) followed by data-dependent MS2 (ddMS2) on the most intense doublets.

Workflow Mix Prepare Twin-Mix (Vericiguat d0 + d3) Incubate Incubation (HLM + UDPGA + NADPH) Mix->Incubate Quench Quench & Centrifuge (Precipitate Proteins) Incubate->Quench LCMS LC-HRMS Analysis (Full Scan + ddMS2) Quench->LCMS Filter Data Processing (Isotope Pattern Filtering) LCMS->Filter Search for +3.018 Da pairs ID Metabolite ID (M1 Glucuronide) Filter->ID Confirm Structure

Figure 2: The "Twin-Ion" workflow for filtering matrix noise and identifying drug metabolites.

Part 3: Data Analysis & Pathway Mapping

Mass Shift Logic

The analysis relies on detecting specific mass shifts. Since Vericiguat (


) has a monoisotopic mass of ~426.14, the d3 analog will be ~429.16.

Table 1: Theoretical Mass Transitions for Key Metabolites

AnalyteTransformationd0 m/z (M+H)+d3 m/z (M+H)+Mass Shift (

)
Retention of Label?
Vericiguat (Parent) None427.14430.16+3.02Yes
M1 (N-Glucuronide) +Glucuronidation (+176 Da)603.17606.19+3.02Yes
Oxidative Met (Minor) +Oxygen (+16 Da)443.14446.16+3.02Yes
Carbamate Hydrolysis -Methyl Carbamate369.13369.130.00 No (Label Lost)

Note: If the doublet collapses to a singlet (Mass Shift = 0), it indicates the metabolic cleavage occurred at the site of the label (the methyl carbamate). This is a powerful structural elucidation tool.

The Metabolic Map

Based on the literature and the tracer methodology, the confirmed pathway for Vericiguat is dominated by Phase II conjugation.

Metabolic_Map Parent Vericiguat (Parent Drug) M1 M1 Metabolite (N-Glucuronide) Parent->M1 UGT1A9 (Major) UGT1A1 (Minor) OxMet Minor Oxidative Metabolites (<5%) Parent->OxMet CYP450 (Minor Pathway) Excretion Renal Elimination (Inactive) M1->Excretion

Figure 3: Vericiguat biotransformation map. The d3-tracer confirms the stability of the carbamate group during the dominant glucuronidation pathway.

References

  • Boettcher, M. A., et al. (2020). Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator. Clinical Pharmacokinetics. Link

  • Follmann, M., et al. (2017).[3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[3] Journal of Medicinal Chemistry. Link

  • FDA Center for Drug Evaluation and Research. (2021). Verquvo (Vericiguat) Multi-Discipline Review. Link

  • Guo, X., et al. (2021). Population Pharmacokinetics and Pharmacodynamics of Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction. Clinical Pharmacokinetics. Link

  • MedChemExpress. (2024). Vericiguat-d3 Hydrochloride Product Information. Link

Sources

A Senior Application Scientist's In-Depth Guide to the Safe Laboratory Handling of Vericiguat-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for Vericiguat-d3 hydrochloride for use in a laboratory setting. Moving beyond the standard Safety Data Sheet (SDS) format, this guide synthesizes critical safety data with practical, field-proven insights to ensure the integrity of your research and the safety of personnel. We will delve into the causality behind safety protocols, grounding every recommendation in the compound's specific pharmacology and chemical properties.

Compound Profile and Mechanism of Action: The "Why" Behind the Hazard

Vericiguat-d3 hydrochloride is the deuterated form of Vericiguat, a potent, orally active stimulator of soluble guanylate cyclase (sGC).[1][2] Understanding its mechanism is fundamental to appreciating its potential hazards. Vericiguat works on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is critical in regulating cardiovascular function, including vascular tone and cardiac contractility.[3][4] By directly stimulating sGC, Vericiguat increases cGMP levels, leading to vasodilation and other cardiovascular effects.[4][5]

The deuterium labeling (d3) makes it a valuable tool for use as a tracer or as an internal standard in quantitative analyses by methods such as LC-MS.[6] From a chemical hazard perspective, the toxicological profile of the deuterated form is considered identical to the parent compound, Vericiguat. The primary concern arises from its potent biological activity; accidental exposure could lead to unintended pharmacological effects.

Vericiguat_MoA cluster_0 Cellular Environment NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP Effects Downstream Effects (e.g., Vasodilation) cGMP->Effects Vericiguat Vericiguat Vericiguat->sGC Directly Stimulates

Caption: Mechanism of Action of Vericiguat.

Comprehensive Hazard Identification and Risk Assessment

Vericiguat-d3 hydrochloride must be handled as a potent pharmaceutical compound. While different suppliers may present slightly varied SDS formats, the core hazards are consistent. The primary risks are associated with its pharmacological activity and potential for reproductive harm.[7]

GHS Classifications: Based on available SDS documentation for the parent compound, Vericiguat, the following classifications apply.[8][9]

Hazard Class Category Hazard Statement Pictogram
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs (Cardiovascular system) through prolonged or repeated exposure.[9][10]

Skin Corrosion/Irritation2H315: Causes skin irritation.[8]

Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[8]

Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[8]

Embryo-Fetal Toxicity-US BOXED WARNING: May cause fetal harm.[11]

Signal Word: Danger or Warning depending on the supplier's classification.[8]

Key Toxicological Insights:

  • Cardiovascular Effects: The primary target organ system is the cardiovascular system, consistent with the drug's mechanism of action.[10] Accidental ingestion, inhalation, or significant dermal absorption could lead to hypotension.[7]

  • Embryo-Fetal Toxicity: Animal reproduction studies have demonstrated the potential for fetal harm.[7] Vericiguat is contraindicated in pregnancy.[7] Women of childbearing potential must not handle this compound without stringent controls and should not be pregnant or planning a pregnancy.[12]

  • Carcinogenicity & Genotoxicity: Vericiguat was not found to be carcinogenic in animal studies and was not genotoxic in a standard battery of assays.[7][13]

The Hierarchy of Controls: A Self-Validating System for Safety

Effective management of potent compounds like Vericiguat-d3 hydrochloride relies on a multi-layered safety approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, ensuring a self-validating system where reliance on human behavior is minimized.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Not applicable for this research. Substitution Substitution (Replace the hazard) Not applicable for this research. Engineering Engineering Controls (Isolate people from the hazard) Fume Hood, Containment Ventilated Enclosure (CVE) Admin Administrative Controls (Change the way people work) SOPs, Training, Designated Areas PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) Gloves, Goggles, Lab Coat Spill_Response Assess Assess Spill (Size, Location, Hazard) Alert Alert Personnel & Secure Area Assess->Alert PPE Don Appropriate PPE (Double gloves, goggles, coat) Alert->PPE Contain Contain Spill (Use absorbent pads) PPE->Contain Clean Clean & Decontaminate (Work from outside in) Contain->Clean Dispose Dispose of Waste (As hazardous chemical waste) Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for chemical spill response.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [8]* If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. [8]* If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. [8]* Small Powder Spill (inside a fume hood):

    • Gently cover the spill with absorbent paper to avoid raising dust.

    • Dampen the paper with water or a suitable solvent to wet the powder.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Large Spill or Spill Outside Containment: Evacuate the immediate area, alert personnel, and contact the institution's Environmental Health & Safety (EHS) department.

Physical, Chemical, and Stability Data

Property Value Source
Chemical Name Methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate-d3 hydrochloride[6][7]
Molecular Formula C₁₉H₁₄D₃ClF₂N₈O₂[6]
Molecular Weight 465.86 g/mol [6]
CAS Number (Unlabeled) 1350653-20-1[6][8][9]
Appearance White to off-white or yellowish solid/powder[6][7]
Solubility Freely soluble in DMSO; slightly soluble in acetone; very slightly soluble in ethanol and methanol.[7]
Storage (Solid) -20°C, protect from light, stored under nitrogen[6]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[6]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, heat, flames, and sparks. [10]

References

  • Vericiguat Dosage Guide + Max Dose, Adjustments. (2026-01-26). Drugs.com. Available from: [Link]

  • Vericiguat Label - U.S. Food and Drug Administration. FDA.gov. Available from: [Link]

  • Vericiguat Formulation - Safety Data Sheet. Policy Commons. Available from: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Irvine. Available from: [Link]

  • vericiguat. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. (2024-06-25). National Center for Biotechnology Information. Available from: [Link]

  • Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties. Semantic Scholar. Available from: [Link]

  • Summary Report of Benefit-Risk Assessment - Verquvo. (2021-10-01). Health Sciences Authority, Singapore. Available from: [Link]

  • Annex I Summary of Product Characteristics - Verquvo. European Medicines Agency. Available from: [Link]

  • Vericiguat. Wikipedia. Available from: [Link]

  • Vericiguat. (2023-07-31). National Center for Biotechnology Information. Available from: [Link]

  • Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. (2023-11-23). National Center for Biotechnology Information. Available from: [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. Available from: [Link]

  • What is the mechanism of Vericiguat? (2024-07-17). Patsnap Synapse. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]

Sources

Methodological & Application

Application Note: Preparation of Vericiguat-d3 Hydrochloride Stock Solutions for Bioanalysis

[1]

Abstract & Scope

This application note details the protocol for the preparation, storage, and handling of Vericiguat-d3 hydrochloride (BAY 1021189-d3 HCl) internal standard (IS) stock solutions. Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of heart failure.[1][2][3][4][5][6] Accurate bioanalysis using LC-MS/MS requires a Stable Isotope Labeled (SIL) internal standard to correct for matrix effects, recovery variances, and ionization suppression.[7][8]

Critical Challenge: Vericiguat exhibits extremely poor aqueous solubility and specific solubility profiles in organic solvents (freely soluble in DMSO, slightly soluble in methanol). Improper solvent selection for the primary stock or working solutions can lead to "silent precipitation," resulting in non-linear calibration curves and failed bioanalytical runs. This guide addresses these physicochemical constraints directly.

Physicochemical Profile & Safety

Before handling, review the Material Safety Data Sheet (MSDS). Vericiguat is a potent pharmacological agent.[7]

PropertySpecificationNotes
Compound Vericiguat-d3 HydrochlorideDeuterated Internal Standard
CAS (Unlabeled) 1350653-20-1Reference for parent compound
MW (Salt) ~465.86 g/mol Used for weighing
MW (Free Base) ~429.41 g/mol Used for concentration calculations
Solubility DMSO: High (Recommended for Stock)Methanol: SlightWater: Practically InsolubleCRITICAL: Do not use aqueous buffers for primary stock.[7][9]
Appearance White to yellowish powderLight sensitive; protect stocks.[7]
Storage -20°C (Solid), -80°C (Solution)Hygroscopic; equilibrate to RT before opening.

Workflow Logic (Graphviz Visualization)

The following diagram outlines the critical decision pathways for solvent selection and dilution to prevent precipitation.

Vericiguat_Prep_WorkflowStartStart: Vericiguat-d3 HCl SolidWeighWeighing (~1-2 mg)Equilibrate to RT firstStart->WeighSolvent_ChoicePrimary Solvent SelectionWeigh->Solvent_ChoiceDMSODMSO (Dimethyl Sulfoxide)RecommendedSolvent_Choice->DMSOHigh SolubilityMeOHMethanol/AcetonitrileRisk of incomplete dissolutionSolvent_Choice->MeOHLow Solubility (Avoid)CorrectionApply Salt Correction Factor(MW Free / MW Salt)DMSO->CorrectionStock_PrepPrimary Stock PreparationTarget: 1.0 mg/mL (Free Base Eq.)IntermediateIntermediate Dilution(100% DMSO or MeOH)Stock_Prep->IntermediateCorrection->Stock_PrepDilutionWorking Solution DilutionStep-down to ng/mL rangeFinal_WorkingFinal Working Solution(50:50 ACN:Water or MeOH:Water)Intermediate->Final_WorkingPrevent Shock PrecipitationQC_CheckQC: Isotopic Purity & Interference CheckFinal_Working->QC_CheckStorageStorage: -80°C, Amber VialsQC_Check->Storage

Caption: Workflow for Vericiguat-d3 HCl stock preparation emphasizing DMSO as the requisite primary solvent to ensure complete solubilization.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

Calculation of Correction Factor

Since the reference standard is the hydrochloride salt but bioanalytical methods quantify the free base, a correction factor must be applied.

7

Note: Always use the specific molecular weights provided on the Certificate of Analysis (CoA) of your specific lot, as degrees of hydration or salt stoichiometry may vary slightly.

Preparation Steps[1][10]
  • Equilibration: Remove the Vericiguat-d3 HCl vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. This prevents condensation from degrading the hygroscopic salt.[7]

  • Weighing: Weigh approximately 1.0 mg to 2.0 mg of the substance into a clean, amber glass vial (approx. 4 mL capacity). Record the exact mass (

    
    ).[7]
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve a target free-base concentration (

    
    ).
    
7
  • Dissolution: Add the calculated volume of DMSO (LC-MS Grade) .

    • Why DMSO? Vericiguat is practically insoluble in water and only slightly soluble in methanol. DMSO ensures the hydrophobic core and the salt form both dissolve completely, preventing micro-precipitates that cause poor precision.

  • Mixing: Vortex for 1 minute. Sonicate for 5 minutes if necessary. Inspect visually; the solution must be clear and particle-free.[7]

  • Labeling: Label as "Vericiguat-d3 Primary Stock (1 mg/mL FB)". Include preparation date and expiration (typically 6 months at -80°C).[7][5]

Protocol: Working Standard Preparation

Objective: Dilute the primary stock to a working concentration (typically 50–200 ng/mL) suitable for spiking into biological matrices.[7]

Critical Step: Do not dilute the 100% DMSO stock directly into a highly aqueous buffer. This will cause the Vericiguat to "crash out" (precipitate). Use an intermediate dilution step.

Intermediate Stock (10 µg/mL)
  • Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

  • Dilute to volume with Methanol .

    • Rationale: Methanol is miscible with DMSO and acts as a bridge solvent.[7] It has lower viscosity than DMSO, improving pipetting accuracy for subsequent steps.

Final Working Solution (e.g., 100 ng/mL)
  • Perform a serial dilution from the Intermediate Stock to reach the target spiking concentration.[7]

  • Diluent: 50:50 Acetonitrile:Water or 50:50 Methanol:Water.[7]

    • Rationale: Matching the organic content of the working solution to the initial mobile phase conditions (or protein precipitation solvent) improves peak shape and prevents solvent effects during chromatography.

Table 1: Dilution Scheme Example

Solution IDSource SolutionVolume Source (µL)DiluentVolume Diluent (µL)Final Conc. (ng/mL)
INT-1 Primary Stock (1 mg/mL)100Methanol9,90010,000
INT-2 INT-1 (10,000 ng/mL)100Methanol9,900100
Working IS INT-2 (100 ng/mL)As needed for spikingMatrix/SolventN/A100

Quality Control & Self-Validation

To ensure the protocol is "self-validating," perform the following checks before using the stock for sample analysis.

Isotopic Purity & Interference Check (The "Zero" Sample)

Inject a "Zero" sample (Blank Matrix + Internal Standard) and a "Blank" (Matrix only).[7]

  • Requirement: The Blank must show < 5% of the IS response at the retention time of Vericiguat-d3.[4]

  • Cross-Signal Check: The Vericiguat-d3 IS must not contribute significant interference to the analyte channel (m/z 427.4 → 109.1).[7]

    • Acceptance Criteria: Contribution to analyte channel should be < 20% of the LLOQ response. If it is higher, the isotopic purity is insufficient, or the concentration of IS is too high.

Signal Stability (System Suitability)

Inject the Working IS solution 6 times.[7]

  • Requirement: %CV of the peak area should be ≤ 5%.[4] High variability suggests precipitation or adsorption to the vial walls (use polypropylene or silanized glass if observing loss).[7]

LC-MS/MS Method Parameters (Reference)

For verification, typical instrument parameters for Vericiguat and its IS are provided below.

  • Ionization: ESI Positive Mode

  • Transitions (MRM):

    • Vericiguat:

      
      [3][4]
      
    • Vericiguat-d3:

      
       (Note: The fragment 109.1 corresponds to the fluorobenzyl moiety; if the d3 label is on the methyl carbamate, the fragment mass remains unchanged).
      
  • Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[10]

References

  • U.S. Food and Drug Administration (FDA). (2022).[7] Verquvo (vericiguat) Prescribing Information. Retrieved from [Link][7][9]

  • European Medicines Agency (EMA). (2011).[7] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ding, C., et al. (2023).[7][4] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B, 1229, 123864. (Contextual grounding for LC-MS conditions).

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Retrieved from [Link]

Application Note: High-Performance Liquid Chromatography & MS/MS Conditions for Vericiguat-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Vericiguat (BAY 1021189) is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1][2][3][4][5][6] In bioanalytical assays, Vericiguat-d3 (Methyl-d3-Vericiguat) is the gold-standard internal standard (IS) due to its identical chromatographic behavior and ionization efficiency, which corrects for matrix effects and recovery variations.

This guide provides a validated, high-sensitivity protocol for the analysis of Vericiguat-d3, focusing on LC-MS/MS conditions required for pharmacokinetic (PK) studies. It also includes HPLC-UV conditions suitable for purity profiling of the reference standard itself.

Physicochemical Context & Method Rationale

Understanding the molecule is the first step to robust method design.

PropertyVericiguat / Vericiguat-d3Impact on Method
Molecular Weight 426.39 / 429.41 g/mol Precursor ions

will be 427.4 and 430.4 .
LogP 2.99 (Lipophilic)Requires a C18 stationary phase and high organic content for elution.
pKa ~4.7 (Weak Base)Acidic mobile phase (pH < 3.5) is critical to ensure full ionization (

) and prevent peak tailing.
Solubility Low in water/neutral pH; High in DMSOStock solutions must be prepared in DMSO. Aqueous dilution should only occur immediately prior to injection or during mobile phase mixing.
Structural Insight for MS Detection

Commercially available Vericiguat-d3 is typically labeled on the methyl carbamate group (


).
  • Fragmentation Logic: The primary product ion for Vericiguat is the 2-fluorobenzyl cation (

    
     109.1).
    
  • Isotope Effect: Since the deuterium label is on the carbamate tail—distal from the fluorobenzyl head—the fragmentation cleaves the molecule such that the label is lost or remains on the neutral fragment. Therefore, the product ion for the d3-variant remains 109.1 , identical to the native drug. The differentiation occurs solely at the precursor mass (430.4 vs 427.4).

Analytical Workflow Diagram

VericiguatWorkflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Stock Stock Solution (Dissolve in DMSO) Spike Spike IS (Vericiguat-d3) Stock->Spike Precip Protein Precipitation (MeOH or ACN) Spike->Precip Supernatant Centrifuge & Collect Supernatant Precip->Supernatant Column C18 Column (XSelect HSS T3 or Equiv) Supernatant->Column MobilePhase Gradient Elution 0.1% Formic Acid / ACN Column->MobilePhase Ionization ESI Positive Mode MobilePhase->Ionization MRM MRM Transitions 430.4 -> 109.1 (d3) 427.4 -> 109.1 (Native) Ionization->MRM Data Quantification (Area Ratio) MRM->Data

Caption: Analytical workflow for Vericiguat-d3 quantitation, highlighting the critical DMSO dissolution step and MRM transition logic.

Detailed Experimental Protocols

A. Stock Solution Preparation (Critical)

Vericiguat has poor aqueous solubility. Attempting to dissolve it directly in the mobile phase will result in precipitation and erratic data.

  • Primary Stock: Weigh Vericiguat-d3 and dissolve in 100% DMSO to achieve a concentration of 1.0 mg/mL.

    • Storage: Stable at -20°C for 6 months; -80°C for 1 year [1].[6]

  • Working Standard: Dilute the Primary Stock with Methanol or Acetonitrile to working concentrations (e.g., 100 ng/mL).

    • Note: Keep organic content >50% in working standards to prevent crashing out.

B. LC-MS/MS Conditions (Bioanalysis)

This protocol is optimized for sensitivity in plasma matrices [2, 3].

ParameterSetting / Condition
Instrument UHPLC coupled to Triple Quadrupole MS (e.g., AB Sciex 5500, Waters Xevo)
Column Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm) or equivalent C18
Column Temp 40°C
Flow Rate 0.2 mL/min
Injection Vol 2–5 µL
Mobile Phase A 0.1% Formic Acid in Water (Provides protons for

)
Mobile Phase B Acetonitrile (LC-MS Grade)

Gradient Program:

  • 0.0 – 1.5 min: 10% B (Equilibration/Loading)

  • 1.5 – 1.6 min: Ramp to 90% B

  • 1.6 – 3.0 min: Hold at 90% B (Elution of Analyte & Phospholipids)

  • 3.0 – 3.1 min: Ramp down to 10% B

  • 3.1 – 5.0 min: Re-equilibration at 10% B

C. MS/MS Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone/DP (V)Collision (eV)
Vericiguat 427.4109.1100~130~38
Vericiguat-d3 430.4 109.1 100~130~36

Note: The product ion 109.1 corresponds to the 2-fluorobenzyl cation. Since the d3-label is on the methyl carbamate, it is not part of this fragment, hence the product ion mass is identical for both.

D. HPLC-UV Conditions (Purity/Stability)

For analyzing the chemical purity of the Vericiguat-d3 standard itself (where MS is not required), use this stability-indicating method [4].

  • Column: Kromacil C18 or Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 50:50 (v/v) Mixture of Phosphate Buffer (pH 2.5) and Acetonitrile .

    • Buffer Prep: 10mM

      
      , adjusted to pH 2.5 with Orthophosphoric acid.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 252 nm (Lambda max).

  • Run Time: ~10–15 minutes (Retention time approx. 4.5 – 6.0 min).

Validation & Troubleshooting

Linearity & Range
  • Linear Range: Typically 0.5 – 1000 ng/mL in plasma.[4]

  • Correlation:

    
     using 
    
    
    
    weighting.
Common Issues & Solutions
  • Low Sensitivity:

    • Cause: Incomplete ionization due to high pH.

    • Fix: Ensure Mobile Phase A is fresh 0.1% Formic Acid (pH ~2.7). Avoid Ammonium Acetate buffers if sensitivity is critical, as they can suppress the signal relative to pure acid.

  • Peak Tailing:

    • Cause: Interaction of the basic nitrogen (pyrazole core) with silanols on the column.

    • Fix: Use a "High Strength Silica" (HSS) or end-capped column (like the XSelect T3 recommended above) which is designed to retain polar bases and reduce tailing.

  • Carryover:

    • Cause: Vericiguat is lipophilic and sticks to injector ports.

    • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • MedChemExpress. Vericiguat-d3 Product Datasheet & Stability.Link

  • Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[1][6] Journal of Medicinal Chemistry. Link

  • Prajapati, F., et al. (2023). Stability Indicating HPLC Method Development and Validation of Vericiguat in Tablet Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Application Note: High-Sensitivity Bioanalytical Assay for Vericiguat Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Vericiguat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Vericiguat, a soluble guanylate cyclase (sGC) stimulator, exhibits high protein binding (98%) and lipophilicity (logP ~2.99), presenting specific challenges in matrix interference and recovery. This method utilizes a deuterated internal standard (Vericiguat-d3) to compensate for ionization suppression and recovery variability. The protocol is designed in alignment with ICH M10 and FDA Bioanalytical Method Validation guidelines, offering a dynamic range of 0.5 – 500 ng/mL suitable for clinical pharmacokinetic profiling.

Introduction & Scientific Rationale

The Analyte: Vericiguat

Vericiguat is a novel sGC stimulator indicated for heart failure with reduced ejection fraction (HFrEF). Unlike traditional vasodilators, it directly stimulates sGC independently of nitric oxide (NO) and sensitizes sGC to endogenous NO.

  • Chemical Challenges: Vericiguat is a weak base (pKa 4.7) with pH-dependent solubility.[1] It is practically insoluble in neutral buffers but soluble in acidic conditions. This dictates the use of acidic mobile phases and specific extraction solvents.

  • PK Profile: With a long half-life (~20-30 hours) and low clearance, high-sensitivity assays are required to track the elimination phase accurately.

Why Deuterated Standards (SIL-IS)?

While structural analogs (e.g., Riociguat) are occasionally used, they often fail to co-elute perfectly with the analyte. In Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) occur at specific retention times.

  • The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS), such as Vericiguat-d3, shares the exact physicochemical properties and retention time as the analyte.

  • Mechanism: As the analyte and SIL-IS co-elute, they experience the same matrix suppression at the same moment. The ratio of Analyte/IS remains constant, correcting for quantitation errors that an analog IS would miss.

Method Development Strategy

Internal Standard Selection[2]
  • Recommended IS: Vericiguat-d3 (Label typically on the methyl carbamate or fluorobenzyl moiety).

  • Purity Check: Ensure the IS contains <0.5% of unlabeled Vericiguat (d0) to prevent interference in the analyte channel (Cross-talk).

Sample Preparation Logic: LLE vs. PPT

While Protein Precipitation (PPT) is faster, Vericiguat's high protein binding (98%) and lipophilicity make Liquid-Liquid Extraction (LLE) the superior choice for high-sensitivity assays.

  • LLE Advantage: Uses an organic solvent (e.g., Ethyl Acetate or MTBE) to pull the drug from the plasma while leaving salts, proteins, and phospholipids behind. This significantly reduces the "phospholipid buildup" on the column, maintaining instrument uptime.

Chromatography & Mass Spectrometry[3]
  • Column: A High-Strength Silica (HSS) T3 or C18 column is selected to retain the polar aspects of the pyrazole ring while handling the lipophilic benzyl group.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are mandatory to protonate the weak base (pKa 4.7) for maximum ionization efficiency in ESI(+) mode.

Experimental Protocol

Materials & Reagents[3]
  • Analyte: Vericiguat Reference Standard (>99% purity).

  • Internal Standard: Vericiguat-d3 (or d5).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 5500/6500, Thermo Altis).

  • Column: Waters XSelect HSS T3 XP (2.1 x 100 mm, 2.5 µm) or equivalent C18.

Step-by-Step Workflow
A. Preparation of Standards
  • Stock Solution: Dissolve Vericiguat in DMSO (due to solubility) to 1 mg/mL.

  • Working Solutions: Dilute stock in 50:50 ACN:Water to create a curve (e.g., 0.5, 1, 5, 20, 100, 400, 500 ng/mL).

  • IS Working Solution: Prepare Vericiguat-d3 at 50 ng/mL in ACN.

B. Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL tube.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex briefly.

  • Buffer (Optional): Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0) to break protein binding.

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitate: Vortex/Shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA). Vortex.

C. LC-MS/MS Parameters

LC Gradient:

  • Flow Rate: 0.3 mL/min

  • Temp: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2][3]

Time (min)% BEvent
0.0020Initial Hold
0.5020Load
2.5090Elution Gradient
3.5090Wash
3.6020Re-equilibration
5.0020Stop

MS Parameters (ESI Positive):

  • Source Temp: 500°C

  • Spray Voltage: 4500 V

  • Curtain Gas: 30 psi

MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (V)
Vericiguat 427.1109.1Quantifier35
Vericiguat 427.1336.1Qualifier25
Vericiguat-d3 430.1109.1*IS Quant35

*Note: If the d3 label is on the methyl carbamate, the 109 fragment (fluorobenzyl) will remain unlabeled. Mass discrimination occurs at Q1 (427 vs 430).

Visualizing the Workflow

The following diagram illustrates the logic flow from sample preparation to data acquisition, highlighting the critical role of the deuterated standard.

Vericiguat_Assay_Workflow cluster_Prep Sample Preparation (LLE) cluster_Analysis LC-MS/MS Analysis Sample Patient Plasma (Vericiguat) IS_Add Add SIL-IS (Vericiguat-d3) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->Extract Matrix_Comp Matrix Compensation (Co-elution) MRM MRM Detection (Q1 -> Q2 -> Q3) Matrix_Comp->MRM Corrected Signal Dry_Recon Dry Down & Reconstitute Extract->Dry_Recon LC_Sep LC Separation (C18 Column) Dry_Recon->LC_Sep ESI ESI Source (Ionization) LC_Sep->ESI ESI->Matrix_Comp Matrix Effects Occur Here ESI->MRM Result Quantitation (Ratio Analyte/IS) MRM->Result

Caption: Workflow illustrating the integration of SIL-IS to compensate for matrix effects during ESI.

Validation & Quality Control (Self-Validating Systems)

To ensure the assay is "self-validating" during routine use, implement the following checks based on ICH M10:

System Suitability Test (SST)

Before running samples, inject a neat standard (Middle QC).

  • Requirement: Retention time deviation <5% from previous runs. Peak area RSD <5% (n=5).

  • Why: Confirms the column is equilibrated and the MS is stable.

Matrix Effect Assessment

Calculate the IS Normalized Matrix Factor .

  • Compare the peak area of Vericiguat spiked into extracted blank plasma vs. Vericiguat in pure solvent.

  • Acceptance: The CV of the matrix factor across 6 different lots of plasma must be <15%.[3]

  • Role of Deuterium: Because the IS is deuterated, it should exhibit the same matrix factor as the analyte. If Analyte is suppressed by 20%, IS should be suppressed by 20%. The Ratio (Analyte/IS) corrects this to 1.0.

Carryover Check

Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ, 500 ng/mL).

  • Requirement: Analyte peak in blank must be <20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (High LLOQ) Ion suppression from phospholipids.Switch from PPT to LLE (Ethyl Acetate). Monitor phospholipid transition (m/z 184) to verify removal.
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is acidic (0.1% FA). Use a column with high carbon load (e.g., HSS T3).[2]
IS Interference Cross-talk from Analyte to IS channel.Check isotopic purity of IS. If IS peak appears in blank when high conc. analyte is injected, the IS mass window may be too wide.
Drifting Retention Time pH instability or organic evaporation.Cap mobile phase bottles tightly. Ensure column temperature is controlled (40°C).

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] [Link]

  • Merck & Co., Inc. (2021). VERQUVO (vericiguat) Prescribing Information.[5][6][Link]

  • Ding, C., et al. (2023).[3] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction.[3] Journal of Chromatography B. [Link]

  • PubChem. (n.d.). Vericiguat Compound Summary.[1][5][6][7] National Library of Medicine. [Link]

Sources

Protein precipitation protocols involving Vericiguat-d3 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protein Precipitation Protocols for the Bioanalysis of Vericiguat Using Vericiguat-d3 Hydrochloride

Executive Summary

Objective: To establish a robust, high-throughput sample preparation workflow for the quantification of Vericiguat in biological matrices (plasma/serum) using Protein Precipitation (PPT). Analyte: Vericiguat (sGC stimulator). Internal Standard: Vericiguat-d3 Hydrochloride (Stable Isotope Label).[1] Methodology: Organic solvent-mediated protein denaturation optimized for high-protein-binding drugs (>98%), coupled with LC-MS/MS detection.

This guide addresses the specific physicochemical challenges of Vericiguat—specifically its high lipophilicity (LogP ~2.99) and extensive albumin binding—to prevent analyte entrapment during the "crash" phase, ensuring high recovery and reproducibility.

Scientific Rationale & Mechanistic Insight

The Challenge: Protein Binding & Solubility

Vericiguat exhibits approximately 98% protein binding (primarily to serum albumin) in human plasma.[2][3] In a standard bioanalytical workflow, the critical failure mode is entrapment : if the protein precipitation is too rapid or uses an incorrect solvent polarity, the drug molecules remain trapped within the precipitating protein pellet rather than releasing into the supernatant.

The Solution: Vericiguat-d3 Hydrochloride

Using a deuterated internal standard (IS), Vericiguat-d3 HCl, is non-negotiable for this assay.

  • Carrier Effect: The IS acts as a co-precipitant carrier, normalizing variations in extraction efficiency.

  • Ionization Tracking: It compensates for matrix effects (ion suppression/enhancement) in the ESI source, which are common in PPT methods due to residual phospholipids.

  • Structure: The deuterium label is typically located on the methyl carbamate moiety (

    
    ).
    
Solvent Selection Strategy

While Methanol (MeOH) creates a "softer" precipitate, Acetonitrile (ACN) is the preferred precipitant for Vericiguat for two reasons:

  • Denaturation Efficiency: ACN is more effective at breaking the strong drug-albumin hydrophobic bonds than MeOH.

  • Supernatant Cleanliness: ACN yields a cleaner supernatant with fewer residual proteins, protecting the LC column.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Vericiguat (Purity >98%)Calibration Standards / QC
Internal Standard Vericiguat-d3 HydrochlorideNormalization
Precipitant Acetonitrile (LC-MS Grade)Protein Denaturation
Solvent A DMSO (Dimethyl Sulfoxide)Primary Stock Solution (Solubility)
Solvent B Methanol (LC-MS Grade)Working Solution Diluent
Buffer Formic Acid (0.1%)pH adjustment for ionization
Matrix Drug-Free Human/Rat PlasmaBlank matrix for standards

Experimental Protocol

Stock Solution Preparation

Note: Vericiguat is a weak base with poor aqueous solubility. Do not attempt to dissolve primary stocks in water.

  • Vericiguat Stock (1.0 mg/mL): Dissolve 1 mg of Vericiguat in 1 mL of DMSO . Vortex until clear.

  • Vericiguat-d3 HCl IS Stock (1.0 mg/mL): Dissolve 1 mg of the salt form in 1 mL of DMSO .

    • Correction Factor: Account for the HCl salt and the deuterium mass difference when calculating molarity.

  • IS Working Solution (IS-WS): Dilute the IS Stock into Acetonitrile to a concentration of 50 ng/mL . This allows the IS to be added directly as part of the precipitation step (Combined Crash/IS addition), reducing pipetting error.

Step-by-Step Precipitation Workflow

Step 1: Sample Thawing & Aliquoting

  • Thaw plasma samples at room temperature.[4] Vortex for 30 seconds to ensure homogeneity.

  • Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or a 96-well deep-well plate.

Step 2: Protein Precipitation (The "Crash")

  • Add 200 µL of IS Working Solution (Acetonitrile containing 50 ng/mL Vericiguat-d3) to the sample.

  • Ratio: 1:4 (Plasma:Organic). This ratio is critical to ensure >99% protein removal.

Step 3: Homogenization (Critical Step)

  • Vortex vigorously for 2 minutes (1200 rpm).

  • Why: This duration is longer than standard (usually 30s) to ensure the ACN fully penetrates the albumin structure and releases the bound Vericiguat.

Step 4: Phase Separation

  • Centrifuge at 4,000 x g (plates) or 12,000 x g (tubes) for 15 minutes at 4°C.

  • A solid, compact pellet should form at the bottom.

Step 5: Supernatant Transfer

  • Transfer 150 µL of the clear supernatant to a clean plate/vial.

  • Optional Evaporation: If sensitivity <0.5 ng/mL is required, dry the supernatant under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid). For standard clinical ranges, direct injection of the supernatant (diluted 1:1 with water to match initial mobile phase) is sufficient.

LC-MS/MS Conditions

To ensure the protocol is self-validating, the detection method must be tuned to the specific transitions of the analyte and IS.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vericiguat 427.4

109.1~38
Vericiguat-d3 430.4

109.1~38

Note: The product ion 109.1 corresponds to the fluorobenzyl moiety. Since the d3 label is typically on the methyl carbamate tail, the fragment mass often remains unchanged, but the precursor shifts by +3 Da.

Visualized Workflows (Graphviz)

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the linear progression from sample to data, emphasizing the critical "Crash" phase.

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add IS + Precipitant (200 µL ACN + Vericiguat-d3) Sample->IS_Add Protein Binding High (98%) Vortex Vortex Mixing (2 min @ 1200 rpm) IS_Add->Vortex Denaturation Centrifuge Centrifugation (4000g, 15 min, 4°C) Vortex->Centrifuge Phase Separation Supernatant Supernatant Transfer Centrifuge->Supernatant Analyte in Liquid Phase LCMS LC-MS/MS Analysis Supernatant->LCMS Injection

Caption: Step-by-step protein precipitation workflow for Vericiguat extraction from plasma.

Diagram 2: Mechanistic Action of Precipitation

This diagram explains why the protocol works, detailing the molecular interactions between the solvent, albumin, and the drug.

Mechanism Complex Albumin-Vericiguat Complex Unfolding Protein Unfolding (Hydrophobic Exposure) Complex->Unfolding + ACN (Dielectric Constant Drop) ACN Acetonitrile (Organic Solvent) ACN->Unfolding Release Analyte Release Unfolding->Release Disruption of Hydrophobic Bonds Pellet Precipitated Protein Pellet Unfolding->Pellet Aggregation Soluble Free Vericiguat + Vericiguat-d3 Release->Soluble Solubilized in Organic Phase

Caption: Mechanism of Acetonitrile-induced protein denaturation and Vericiguat release.

Validation & Troubleshooting (Self-Validating Systems)

To satisfy the "Trustworthiness" requirement, use these criteria to validate the run:

  • IS Response Consistency:

    • Plot the peak area of Vericiguat-d3 across the entire run.

    • Acceptance Criteria: The CV% of the IS area should be <15%.[4] A drop in IS area suggests ion suppression (matrix effect) or pipetting error.

  • Recovery Calculation:

    • Compare the peak area of a pre-extraction spiked sample (spiked into plasma, then extracted) vs. a post-extraction spiked sample (spiked into blank supernatant).

    • Target: Recovery should be >85% and consistent.

  • Cross-Signal Interference (Crosstalk):

    • Inject a blank sample containing only the IS. Monitor the Vericiguat transition (427.4).

    • Requirement: Interference must be <20% of the LLOQ (Lower Limit of Quantification).[4] If high, check isotopic purity of the d3 standard.

References

  • Follmann, M., et al. (2017).[1] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[1][6] Journal of Medicinal Chemistry. Available at: [Link]

  • Ding, C., et al. (2023).[4] Determination of Vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Available at: [Link]

  • Boettcher, M. F., et al. (2020). Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat. Clinical Pharmacokinetics. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Troubleshooting & Optimization

Vericiguat-d3 Signal Suppression in LC-MS: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) assays involving Vericiguat and its deuterated internal standard, Vericiguat-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve signal suppression issues, ensuring the accuracy and reliability of your bioanalytical data.

Introduction: The Challenge of Signal Suppression

In quantitative LC-MS analysis, signal suppression is a common phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[1][2] This can lead to inaccurate and imprecise results. While the use of a stable isotope-labeled internal standard (SIL-IS) like Vericiguat-d3 is the gold standard to compensate for these effects, it is not infallible.[1][3] Differential suppression, where the analyte and internal standard are not affected to the same degree, can still occur, leading to erroneous quantification.[4] This guide provides a structured approach to identifying and mitigating signal suppression of Vericiguat-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Vericiguat-d3 signal is unexpectedly low or variable, while the Vericiguat signal seems less affected. What could be the cause?

This phenomenon, known as differential ion suppression, is a critical issue that can undermine the validity of your assay. Several factors can contribute to this:

  • Chromatographic Separation of Isotopologues: The primary assumption when using a deuterated internal standard is that it will co-elute perfectly with the unlabeled analyte.[3] However, the "deuterium isotope effect" can lead to slight differences in retention times.[5] Even a small separation can expose the analyte and the internal standard to different matrix components as they elute, causing differential suppression.[3]

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, metabolites) can co-elute and compete with Vericiguat-d3 for ionization in the MS source.[1][6] If Vericiguat-d3 elutes in a region with a higher concentration of suppressive matrix components than Vericiguat, its signal will be disproportionately affected.

  • Ion Source Saturation: At high concentrations of the analyte (Vericiguat), it can compete with the internal standard (Vericiguat-d3) for ionization, leading to suppression of the internal standard's signal.[7]

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Low/Variable Vericiguat-d3 Signal B Overlay Chromatograms: Vericiguat & Vericiguat-d3 A->B Step 1 C Post-Column Infusion Experiment A->C Step 2 D Matrix Factor Evaluation A->D Step 3 E Isotope Effect causing Chromatographic Separation B->E If separated F Co-eluting Matrix Interferences C->F If suppression zone identified G Analyte Concentration Effects D->G If concentration-dependent H Optimize Chromatography E->H I Improve Sample Preparation F->I J Adjust IS Concentration/ Dilute Sample G->J

Caption: Troubleshooting workflow for differential ion suppression.

Q2: How can I experimentally confirm that matrix effects are causing the suppression of my Vericiguat-d3 signal?

A systematic approach is crucial to pinpointing the source of suppression.

This experiment helps to identify regions in the chromatogram where ion suppression is occurring.[2]

Protocol:

  • Prepare a solution of Vericiguat-d3 at a concentration that gives a stable and moderate signal.

  • Infuse this solution continuously into the MS source post-column using a syringe pump and a T-junction.

  • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC system.

  • Monitor the Vericiguat-d3 signal. A dip in the baseline signal indicates the retention time at which matrix components are eluting and causing suppression.

  • Overlay the chromatogram of your Vericiguat and Vericiguat-d3 peaks from a real sample to see if they elute within this suppression zone.

This experiment, as outlined in regulatory guidelines, quantifies the extent of ion suppression or enhancement.

Protocol:

  • Set A: Determine the peak area of Vericiguat-d3 in a neat solution (e.g., mobile phase).

  • Set B: Spike the same concentration of Vericiguat-d3 into an extracted blank matrix from multiple sources.

  • Calculation: Matrix Factor (MF) = Peak Area in Presence of Matrix (Set B) / Peak Area in Neat Solution (Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    The Internal Standard-normalized MF should also be calculated to assess if the IS adequately compensates for the matrix effect on the analyte.

Parameter Formula Interpretation
Matrix Factor (MF) Mean Peak Response in Matrix / Mean Peak Response in Neat SolutionMeasures the absolute matrix effect.
IS-Normalized MF (Analyte MF) / (IS MF)Assesses the ability of the IS to compensate for the matrix effect. A value close to 1 is ideal.
Coefficient of Variation (%CV) (Standard Deviation of MF / Mean MF) * 100Should be ≤15% across different matrix lots to ensure assay precision.
Table 1: Key parameters for assessing matrix effects according to regulatory guidance.
Q3: What are the best strategies to mitigate Vericiguat-d3 signal suppression?

Mitigation strategies can be broadly categorized into sample preparation and chromatographic optimization.

The goal is to remove interfering matrix components before analysis.[1][6]

  • Solid-Phase Extraction (SPE): This is generally more effective than simple protein precipitation for removing phospholipids and other interfering substances. A well-developed SPE method can significantly reduce matrix effects.

  • Liquid-Liquid Extraction (LLE): Can be effective in separating Vericiguat from polar matrix components.

  • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major cause of ion suppression in bioanalysis.

The aim here is to chromatographically separate Vericiguat and Vericiguat-d3 from the co-eluting matrix interferences.[1]

  • Modify the Gradient: A shallower gradient can improve the resolution between the analytes and interfering peaks.

  • Change the Stationary Phase: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a column with a different particle size) can alter selectivity and move the Vericiguat-d3 peak away from the suppression zone.

  • Adjust Mobile Phase pH: Vericiguat is a weakly basic compound.[8] Modifying the mobile phase pH can alter its retention time and potentially move it out of a region of ion suppression.

  • Divert the Flow: Use a divert valve to direct the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the MS source.

cluster_0 Mitigation Strategies SamplePrep Sample Preparation • Solid-Phase Extraction (SPE) • Liquid-Liquid Extraction (LLE) • Phospholipid Removal Result Improved Signal & Assay Performance SamplePrep->Result Chromatography Chromatographic Optimization • Gradient Modification • Stationary Phase Change • Mobile Phase pH Adjustment • Flow Diversion Chromatography->Result Suppression Signal Suppression of Vericiguat-d3 Suppression->SamplePrep Address with Suppression->Chromatography Address with

Caption: Key strategies to mitigate signal suppression.

Q4: Could the metabolism of Vericiguat be a source of interference?

Vericiguat is primarily metabolized via glucuronidation by UGT1A1 and UGT1A9 to form an inactive N-glucuronide metabolite.[9] While this metabolite is generally inactive, it could potentially co-elute and cause interference or suppression. If you suspect this, it's important to:

  • Obtain a reference standard for the metabolite: If available, you can determine its retention time and assess its impact on the ionization of Vericiguat and Vericiguat-d3.

  • Optimize chromatography: Adjust your chromatographic conditions to separate the metabolite from the analyte and internal standard.

Concluding Remarks

Troubleshooting signal suppression of deuterated internal standards like Vericiguat-d3 requires a systematic and logical approach. By understanding the potential causes, from the deuterium isotope effect to matrix interferences, and by employing targeted experimental investigations, you can effectively diagnose and mitigate these issues. Always remember that a robust and reliable LC-MS assay is built on a foundation of clean sample preparation and optimized chromatography. This guide serves as a starting point for your troubleshooting efforts, and for more complex issues, consulting with an application scientist is always recommended.

References

  • Fritsch, A., et al. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]

  • Laskaris, P., et al. (2022). Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties compared with other emerging therapeutic options. Heart Failure Reviews. Available at: [Link]

  • Markham, A. (2021). Vericiguat: First Approval. Drugs. Available at: [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Available at: [Link]

  • Gadhvi, D., & Anjum, F. (2023). Vericiguat. StatPearls. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Bandara, H. M. H. N., & Singh, T. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Available at: [Link]

  • Krishnamurthy, V. V. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Pérez-Míguez, R., et al. (2023). Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products. Foods. Available at: [Link]

  • Zhang, G., et al. (2022). An Investigation of Pharmacokinetic Interaction of Vericiguat with Apigenin based on a Newly Developed Ultra-performance Liquid Chromatography-tandem Mass Spectrometry Assay. Current Pharmaceutical Analysis. Available at: [Link]

  • Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Available at: [Link]

  • Rainville, P. D. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Lee, T. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. Available at: [Link]

  • Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. PubMed. Available at: [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available at: [Link]

  • Fritsch, A., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clinical Pharmacokinetics. Available at: [Link]

  • Liang, H. R., et al. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Fritsch, A., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. PMC. Available at: [Link]

  • Red-Borrero, M., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Hewavitharana, A. K., & Singh, T. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Maciuk, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Reddit. (2022). Accounting for the matrix effect. r/CHROMATOGRAPHY. Available at: [Link]

  • Vesper, H. W., & Sluss, P. M. (2008). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Clinical Chemistry. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

Sources

Optimizing storage conditions to prevent Vericiguat-d3 degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Vericiguat-d3 , the stable isotope-labeled internal standard (IS) for the bioanalysis of Vericiguat (a soluble guanylate cyclase stimulator).

This content is structured to address the physicochemical vulnerabilities of the molecule, specifically focusing on its methyl carbamate moiety and fluorobenzyl core, which dictate its degradation pathways.

Core Storage Directives (Quick Reference)

Before troubleshooting, verify your current conditions against these validated standards.

ParameterOptimal ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature (Solid) -20°C > 4°CPrevents solid-state hydrolysis of the carbamate linkage.
Temperature (Solution) -80°C > -20°CMitigates solvent evaporation and concentration effects; slows oxidative kinetics.
Solvent System Methanol (LC-MS Grade) DMSO (Long-term)DMSO can induce oxidation over time; Methanol offers optimal solubility/stability balance.
Light Exposure Amber Vials (Dark) Direct UV/FluorescentThe pyrazolo[3,4-b]pyridine core is susceptible to photo-induced radical formation.
Container Material Silanized Glass / PP Standard Soda-Lime GlassPrevents adsorption of the hydrophobic fluorobenzyl moiety to glass surfaces.

Module 1: The Chemistry of Degradation

Q: Why is my Vericiguat-d3 signal decreasing over time despite low-temperature storage?

A: You are likely witnessing Oxidative Desulfurization (if sulfur contaminants are present) or, more likely, Carbamate Hydrolysis .

Vericiguat-d3 contains a methyl carbamate group (–NH–CO–O–CD3). While the deuterium label (typically on the methyl group) is carbon-bound and resistant to isotopic exchange in protic solvents, the chemical bond holding that group is vulnerable.

The Degradation Pathways
  • Hydrolysis (Acid/Base Catalyzed): In the presence of moisture and extreme pH, the carbamate ester bond cleaves.

    • Result: Loss of the CD3-methyl group entirely.

    • Observation: Disappearance of the parent peak (m/z ~430) and appearance of the amine hydrolysis product (m/z ~370 range).

  • Oxidation: The pyrazolopyridine core is electron-rich and susceptible to oxidative attack by peroxides often found in aged solvents (especially ethers or un-stabilized THF, though less common in MeOH).

Visualization: Stability Logic & Degradation Risks

The following diagram illustrates the decision logic for diagnosing stability issues based on chemical structure.

Vericiguat_Degradation_Logic Start Issue: Vericiguat-d3 Signal Loss Check_Solvent Check Solvent System Start->Check_Solvent Check_pH Check Solution pH Check_Solvent->Check_pH Solvent is Protic (MeOH/Water) Oxidation Pathway: Oxidation (Pyrazolopyridine Core) Check_Solvent->Oxidation Solvent contains Peroxides (e.g., aged DMSO/THF) Hydrolysis Pathway: Carbamate Hydrolysis (Loss of -OCD3 Group) Check_pH->Hydrolysis pH < 3 or pH > 8 Adsorption Physical: Surface Adsorption (Hydrophobic Loss) Check_pH->Adsorption pH Neutral + Glass Container Oxidation_Result Result: M+16 / M+32 peaks (N-Oxides) Oxidation->Oxidation_Result Hydrolysis_Result Result: Mass Shift -60 Da (Amine formation) Hydrolysis->Hydrolysis_Result

Caption: Diagnostic logic tree for identifying Vericiguat-d3 degradation mechanisms based on solvent and pH conditions.

Module 2: Troubleshooting & FAQs

Q: Can I use DMSO to prepare my stock solution? A: Use with caution. While Vericiguat is soluble in DMSO, DMSO is hygroscopic (absorbs water from air) and can accumulate peroxides over time.

  • Recommendation: Dissolve the primary stock in Methanol (LC-MS grade) . If DMSO is required for solubility concentration >5 mg/mL, use fresh, anhydrous DMSO packed under argon, and store at -80°C to freeze the matrix and stop oxidation.

Q: I observe a "Cross-Talk" or interference in the unlabeled Vericiguat channel. Is my d3 standard impure? A: This is likely Isotopic Contribution , not chemical impurity.

  • Mechanism:[1][2][3][4] If your Vericiguat-d3 is labeled with only 3 deuteriums, the natural isotopic distribution of the unlabeled drug (M+3 from 13C, 15N, etc.) may overlap with the IS channel, or the IS may have a small percentage of d0 (unlabeled) material.

  • Solution: Ensure your IS concentration is not so high that the trace d0 impurity contributes significantly to the analyte signal area. A standard concentration of 50–100 ng/mL is usually sufficient for LC-MS/MS sensitivity without causing cross-talk.

Q: My retention time (RT) is shifting. Is the molecule degrading? A: RT shifts are rarely due to degradation of the standard itself (degradants usually elute earlier).

  • Cause: This usually indicates Column Equilibration issues or pH fluctuation in the mobile phase. Vericiguat is a weak base; slight changes in mobile phase pH (e.g., evaporation of formic acid) will shift the ionization state and RT.

  • Fix: Use fresh Mobile Phase A (0.1% Formic Acid in Water) daily.

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 1.0 mg/mL stock solution stable for 6 months.

Reagents:

  • Vericiguat-d3 (Solid)[5]

  • Methanol (LC-MS Grade, >99.9% purity)

  • Amber Borosilicate Glass Vials (Silanized preferred)

Workflow:

  • Equilibration: Allow the Vericiguat-d3 vial to reach room temperature before opening (prevents condensation inside the vial).

  • Weighing: Weigh ~1.0 mg of substance into an amber vial.

    • Note: Do not use plastic weighing boats; static can cause loss of the fine powder. Weigh directly into the vial if possible.

  • Dissolution: Add Methanol to achieve 1.0 mg/mL. Vortex for 60 seconds.

    • Visual Check: Ensure no particulate matter remains. Sonication (30 sec) is permissible if needed, but avoid heating.

  • Aliquot & Store: Divide into 100 µL aliquots in micro-inserts. Cap tightly.

  • Storage: Store at -80°C .

Protocol B: Stability Verification (System Suitability)

Before running a bioanalytical batch, verify the IS integrity.

  • Fresh vs. Old: Prepare a fresh dilution (100 ng/mL) from the -80°C stock.

  • Comparison: Inject the fresh dilution against a previously qualified "Check Standard."

  • Criteria:

    • Area count deviation < 5%.[2][4][5][6]

    • No new secondary peaks > 2% of the main peak area.

Visualization: Stock Preparation Workflow

Stock_Prep_Workflow Step1 Step 1: Equilibration (Warm to RT in Desiccator) Step2 Step 2: Weighing (Direct into Amber Vial) Step1->Step2 Step3 Step 3: Solubilization (MeOH, Vortex 60s) Step2->Step3 Step4 Step 4: Aliquoting (Single-use volumes) Step3->Step4 Step5 Step 5: Cryopreservation (-80°C Storage) Step4->Step5

Caption: Validated workflow for preparing Vericiguat-d3 stock solutions to minimize hydrolysis and moisture contamination.

References

  • US Food and Drug Administration (FDA). (2021). NDA 214377: Verquvo (Vericiguat) Chemistry, Manufacturing, and Controls Reviews.[7] Retrieved from [Link][8]

  • Ding, C., et al. (2023).[5] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. ResearchGate. Retrieved from [Link]

  • Shaik, et al. (2025).[9] Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method. Asian Journal of Pharmaceutics. Retrieved from [Link]

Sources

Addressing matrix effects in Vericiguat quantification with d3 standards

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist-to-Scientist Guide to Mastering Matrix Effects with d3-Vericiguat

Welcome to the technical support center for Vericiguat bioanalysis. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with the quantitative analysis of Vericiguat in complex biological matrices. As a Senior Application Scientist, I understand that achieving accurate and reproducible results is paramount. This resource moves beyond simple protocols to explain the "why" behind the "how," focusing on the critical challenge of matrix effects and the indispensable role of d3-Vericiguat as a stable isotope-labeled internal standard (SIL-IS).

Section 1: Troubleshooting Guide

This section addresses common problems encountered during method development and routine sample analysis. Each issue is broken down into potential causes, a step-by-step investigation plan, and proven solutions.

Problem 1: High Variability or Poor Reproducibility in QC Samples

You observe a high coefficient of variation (%CV) in your quality control (QC) samples, particularly at the low QC (LQC) level, exceeding the typical acceptance criteria of 15% outlined in regulatory guidelines.[1]

Potential Cause: Uncompensated Matrix Effects

While d3-Vericiguat is designed to compensate for matrix effects, significant variability between different lots of matrix or even within a single batch can lead to inconsistent ion suppression or enhancement.[2][3] This means that endogenous components in the plasma or serum are interfering with the ionization of Vericiguat and its internal standard differently from one sample to the next.

Investigation Plan

  • Confirm System Stability: Before investigating the matrix, ensure the LC-MS/MS system is performing optimally. Run a system suitability test (SST) by injecting a neat solution of Vericiguat and d3-Vericiguat multiple times. The peak area responses and retention times should be highly consistent (e.g., %CV < 5%).

  • Perform a Post-Column Infusion (PCI) Experiment: This is the definitive way to visualize where ion suppression or enhancement occurs throughout your chromatographic run.[4][5]

  • Calculate the Matrix Factor (MF): Quantify the extent of the matrix effect across different biological sources as recommended by the ICH M10 and EMA guidelines.[6][7][8][9]

Protocol: Post-Column Infusion (PCI) Experiment

Objective: To identify regions of ion suppression/enhancement in the chromatographic gradient.

Materials:

  • LC-MS/MS system with a T-junction.

  • Syringe pump.

  • A solution of Vericiguat (at a mid-range concentration) in mobile phase.

  • Blank, extracted biological matrix (e.g., plasma from at least 6 different sources).

Procedure:

  • Setup: Connect the LC outlet to one inlet of a T-junction. Connect the syringe pump containing the Vericiguat solution to the other inlet. The outlet of the T-junction goes to the mass spectrometer's ion source.

  • Infusion: Begin infusing the Vericiguat solution at a low, constant flow rate (e.g., 10-20 µL/min) while the LC runs its gradient with mobile phase only.[5][10] This should produce a stable, elevated baseline signal for Vericiguat's MRM transition.

  • Injection: Inject a prepared blank matrix extract onto the column.

  • Analysis: Monitor the Vericiguat MRM signal. Any dip in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement.

  • Evaluation: Compare the retention time of your Vericiguat peak from a standard run to the regions of ion suppression identified in the PCI experiment. Significant overlap indicates a high risk of matrix effects.

Solutions & Corrective Actions

  • Chromatographic Optimization: If the PCI experiment reveals that Vericiguat co-elutes with a zone of significant ion suppression, adjust your LC method. Try modifying the gradient slope, changing the mobile phase composition (e.g., testing different organic modifiers or pH), or switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to move the Vericiguat peak away from the interference.

  • Sample Preparation Enhancement: The most common source of matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[2] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove these interferences.[3][11]

Problem 2: Analyte and Internal Standard Peaks are Separated (Split)

You notice that the peak for d3-Vericiguat consistently elutes slightly earlier than the peak for Vericiguat.

Potential Cause: Deuterium Isotope Effect

This is a known chromatographic phenomenon.[12] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, leading to a small difference in retention time on reversed-phase columns.

Why This Is Critical: The core principle of using a SIL-IS is that it behaves identically to the analyte, experiencing the same matrix effects at the exact same time.[12][13] If the peaks are separated, even by a fraction of a second, they can be exposed to different co-eluting matrix components, invalidating the internal standard's ability to compensate accurately.[14]

Investigation & Solution Workflow

Caption: Workflow for addressing chromatographic splitting of Vericiguat and d3-Vericiguat.

Corrective Actions:

  • Modify Gradient: A shallower gradient can often merge the two peaks.

  • Reduce Flow Rate: Lowering the flow rate increases the time on the column and can improve resolution in a way that promotes co-elution.

  • Isocratic Hold: If possible, introducing a brief isocratic hold at the elution point of Vericiguat can help merge the peaks.

Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" and why is it a major concern for Vericiguat quantification?

A1: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2][9] In simpler terms, other molecules from the plasma or serum enter the mass spectrometer's ion source at the same time as Vericiguat and interfere with its ability to become charged. This leads to an incorrect measurement of its true concentration.[15] Vericiguat is a low-clearance drug, often present at low ng/mL concentrations, making the assay highly susceptible to any signal suppression.[16][17]

Caption: Mechanism of ion suppression in the electrospray source.

Q2: Why is a stable isotope-labeled (d3) internal standard considered the gold standard for mitigating matrix effects?

A2: A SIL-IS like d3-Vericiguat is the ideal tool because it is chemically and physically almost identical to the analyte, Vericiguat.[12][18] This means it has the same extraction recovery, the same chromatographic retention time (when optimized), and, most importantly, it experiences the exact same degree of ion suppression or enhancement in the MS source.[13][19] By measuring the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to a highly accurate and precise result.

Q3: How do I quantitatively assess if my d3-Vericiguat is adequately compensating for the matrix effect according to regulatory standards?

A3: Regulatory bodies like the FDA and EMA require a quantitative assessment of the matrix effect during method validation.[6][7] This is done by calculating the Matrix Factor (MF) , and more importantly, the Internal Standard Normalized Matrix Factor (IS-Normalized MF) .

Protocol: Calculating IS-Normalized Matrix Factor

Objective: To demonstrate that the d3-Vericiguat internal standard effectively corrects for matrix variability from different sources.

Procedure:

  • Prepare Three Sample Sets (at low and high QC concentrations):

    • Set A (Neat Solution): Vericiguat and d3-Vericiguat spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then Vericiguat and d3-Vericiguat are spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Vericiguat and d3-Vericiguat are spiked into the biological matrix before the extraction process begins (this is your standard QC sample).

  • Analyze and Calculate:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)[20]

    • IS-Normalized MF: IS-Normalized MF = (MF of Vericiguat) / (MF of d3-Vericiguat)[9]

  • Apply Acceptance Criteria:

    • This procedure must be repeated using at least six different lots of the biological matrix.

    • The coefficient of variation (%CV) of the IS-Normalized MF calculated from the different lots should not be greater than 15%.[9]

ParameterFormulaAcceptance Criterion (ICH M10)Causality & Interpretation
Matrix Factor (MF) Peak Response in Matrix / Peak Response in Neat SolutionNot explicitly defined; used for calculation.A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.[2]
IS-Normalized MF MF (Analyte) / MF (IS)%CV across ≥ 6 matrix lots should be ≤ 15%.[9]This is the critical parameter. A low %CV demonstrates that although the absolute response may vary between lots (ion suppression/enhancement), the IS compensates for this variability, yielding a consistent and reliable analyte/IS ratio.

Q4: Can I use a structural analogue instead of d3-Vericiguat as an internal standard?

A4: While sometimes used, a structural analogue is not recommended if a SIL-IS is available.[18] Analogues have different chemical structures, which can lead to different chromatographic retention times, extraction efficiencies, and ionization responses.[13] They cannot be relied upon to compensate for matrix effects as effectively as a co-eluting SIL-IS, which is a foundational requirement for robust bioanalytical methods.[12]

References
  • Boztas, A., & Caliskan, Z. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]

  • Gheorghiade, M., et al. (2024). Vericiguat. StatPearls. Available at: [Link]

  • Boettcher, M. F., et al. (2020). Pharmacodynamic and Pharmacokinetic Interaction Profile of Vericiguat: Results from Three Randomized Phase I Studies in Healthy Volunteers. Drugs in R&D. Available at: [Link]

  • Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Available at: [Link]

  • Khan, M. S., et al. (2024). The Role of Vericiguat in Early Phases of Anterior Myocardial Infarction: A Potential Game-Changer?. Medicina. Available at: [Link]

  • Fritsch, A., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clinical Pharmacokinetics. Available at: [Link]

  • Xing, J., & LaCreta, F. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Zhang, D., et al. (2025). An Investigation of Pharmacokinetic Interaction of Vericiguat with Apigenin based on a Newly Developed Ultra-performance Liquid Chromatography-tandem Mass Spectrometry Assay. ResearchGate. Available at: [Link]

  • Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Rajasekhar, D., & Kumar, P. P. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. Available at: [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Hartl, M., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (superseded). Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • AMS BioPharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Gil, R. B., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Available at: [Link]

  • NPL. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

  • Chromatography Online. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Available at: [Link]

  • Hartl, M., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. ResearchGate. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • van der Nagel, B. H. C., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available at: [Link]

  • Ciappini, C., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. Available at: [Link]

  • Hilaris, S. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

Sources

Technical Support Guide: Overcoming Solubility Challenges of Vericiguat-d3 HCl in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vericiguat-d3 HCl

Welcome to the technical support guide for Vericiguat-d3 HCl. This resource is designed for researchers, chemists, and formulation scientists who are utilizing this deuterated internal standard in their work. Vericiguat is a potent soluble guanylate cyclase (sGC) stimulator, and its deuterated form is critical for bioanalytical studies.[1][2] However, its physicochemical properties present distinct challenges in achieving aqueous solubility, which can impact experimental reproducibility and accuracy.

This guide provides a series of troubleshooting steps and detailed protocols grounded in the fundamental chemistry of the molecule to help you navigate these challenges effectively.

Section 1: Understanding the Core Challenge – The Physicochemical Profile

The primary obstacle to dissolving Vericiguat-d3 HCl in aqueous media stems from its classification as a Biopharmaceutics Classification System (BCS) Class II compound.[3] This means it possesses high membrane permeability but suffers from low intrinsic solubility.[3] The key to overcoming this lies in understanding its specific chemical properties.

Causality Explained: Vericiguat is a weak base with a reported pKa of 4.7.[3] This means it can accept a proton (become protonated) to form a more soluble salt at acidic pH levels. Conversely, at a pH above its pKa, it exists predominantly in its neutral, un-ionized form, which is significantly less soluble in water. The hydrochloride (HCl) salt form of the deuterated compound provides an initial advantage, but the behavior in buffered solutions is still governed by this pKa value.

PropertyValueSignificance for SolubilitySource
Chemical Name Methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl] pyrimidin-5-yl} carbamate-d3 HClDeuterated standard for bioanalysis.[4]
Molecular Formula C₁₉H₁₄D₃ClF₂N₈O₂For accurate molarity calculations.[4]
Molecular Weight ~465.86 g/mol For accurate mass-to-mole conversions.[2][4]
BCS Classification Class IIHigh Permeability, Low Solubility.[3]
pKa 4.7 (weak base)Crucial determinant of pH-dependent solubility. [3]
LogP 2.99Indicates lipophilicity, favoring solubility in organic solvents over water.[3][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: My Vericiguat-d3 HCl won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What am I doing wrong?

Root Cause: You are not doing anything wrong; this is expected behavior based on the molecule's chemistry. At a pH of 7.4, which is nearly 3 log units above the pKa of 4.7, Vericiguat-d3 HCl will be almost entirely in its neutral, poorly soluble free base form. PBS is therefore an unsuitable primary solvent for preparing a concentrated stock solution.

Scientific Rationale: The Henderson-Hasselbalch equation predicts the ratio of the protonated (soluble) to un-ionized (insoluble) forms. When the pH is significantly higher than the pKa for a weak base, the equilibrium heavily favors the un-ionized state, leading to precipitation.

cluster_low_ph Low pH (e.g., < 4.0) cluster_high_ph High pH (e.g., > 6.0) Protonated Vericiguat-d3-H⁺ (Protonated, More Soluble) Neutral Vericiguat-d3 (Neutral, Poorly Soluble) Protonated->Neutral pKa ≈ 4.7

Caption: Equilibrium of Vericiguat-d3 HCl in Aqueous Solution.

Q2: What is the best practice for preparing a concentrated stock solution?

Primary Recommendation: Utilize a "solvent-first" approach with a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended choice.

Expertise & Experience: Vericiguat is freely soluble in DMSO.[6][7][8] Commercial suppliers report solubility as high as 50 mg/mL with sonication.[9] Preparing a high-concentration stock in 100% DMSO (e.g., 10-20 mM) ensures the molecule is fully solvated before any introduction to an aqueous environment. This organic stock solution will be the cornerstone for preparing subsequent aqueous working solutions.

Trustworthiness: This method is standard practice for BCS Class II compounds and ensures a clear, homogenous starting solution, which is critical for accurate downstream dilutions and quantification.

Q3: I must use a physiological buffer (pH 7.4) for my cell-based assay. How can I prepare my final working solution without it precipitating?

Solution: A serial dilution strategy from your DMSO stock is the correct workflow. The key is to ensure the final concentration of DMSO in your assay medium is low enough to be tolerated by your experimental system (typically <0.5%, and often <0.1%) and that the final concentration of Vericiguat-d3 HCl is below its aqueous solubility limit at that pH.

Scientific Rationale: By performing a large dilution from a DMSO-solvated state directly into the final aqueous buffer, the drug molecules are rapidly dispersed to a concentration that can remain in solution, even in an unfavorable pH environment. This "kinetic solubility" is often sufficient for experimental purposes.

start Start: Vericiguat-d3 HCl (Solid Powder) step1 Step 1: Dissolve in 100% DMSO start->step1 Creates High-Concentration Stock (e.g., 10 mM) step2 Step 2 (Optional): Intermediate Dilution in 100% DMSO step1->step2 For creating lower-concentration intermediate stocks step3 Step 3: Final Dilution into Aqueous Buffer (e.g., PBS, Cell Media at pH 7.4) step2->step3 Ensure final DMSO concentration is <0.5% end Result: Clear Working Solution (e.g., 1-10 µM) step3->end

Caption: Workflow for Preparing Aqueous Solutions at Neutral pH.

Q4: I followed the serial dilution protocol, but I still see cloudiness or precipitation. What should I try next?

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit. Attempt to prepare a working solution at half the original target concentration and check for clarity.

  • Increase Sonication: After the final dilution step, place the solution in a bath sonicator for 5-10 minutes. This can help break up small aggregates and improve dissolution.[9]

  • Use Co-solvents (for non-cell-based assays): If your experiment allows, consider adding formulation excipients. An effective in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[9] This approach is common in pharmacokinetic studies but is generally unsuitable for in vitro cellular assays.

  • Prepare Fresh Daily: Do not store dilute aqueous solutions. Due to the compound's tendency to precipitate at neutral pH, these solutions are not stable long-term. Always prepare them fresh from the frozen DMSO stock just before use.

Q5: What are the recommended storage conditions for Vericiguat-d3 HCl and its stock solution?

Authoritative Grounding: Following supplier recommendations and chemical stability principles is crucial for data integrity.

  • Solid Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[9][10]

  • DMSO Stock Solution: Aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C for up to 1 year.[9][10]

  • Aqueous Working Solutions: As stated above, these should be prepared fresh for each experiment and are not recommended for storage. Forced degradation studies on the parent compound, Vericiguat, show it is susceptible to degradation under acidic and alkaline conditions, further supporting the need for fresh preparation.[11]

Section 3: Validated Experimental Protocols

These protocols provide a self-validating system for preparing clear, accurate solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid Vericiguat-d3 HCl (MW: 465.86 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid (e.g., 2.33 mg) using a calibrated analytical balance.

  • Solvent Addition: Calculate the required volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: (2.33 mg) / (465.86 mg/mmol) = 0.005 mmol

    • (0.005 mmol) / (10 mmol/L) = 0.0005 L = 500 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid. Cap tightly.

  • Homogenization: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.

  • Verification: Visually inspect the solution against a bright light source to confirm it is completely clear with no visible particulates.

  • Storage: Aliquot into appropriate volumes for single-use experiments and store immediately at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)
  • Thaw Stock: Retrieve one aliquot of the 10 mM DMSO primary stock from the -80°C freezer and thaw at room temperature.

  • Intermediate Dilution: Prepare an intermediate stock to facilitate accurate final dilution.

    • Pipette 5 µL of the 10 mM primary stock into 495 µL of 100% DMSO.

    • Vortex thoroughly. This creates a 100 µM intermediate stock solution.

  • Final Dilution:

    • Pipette 100 µL of the 100 µM intermediate stock into 900 µL of your final aqueous buffer (e.g., PBS, pH 7.4).

    • Crucial Step: Pipette the DMSO stock directly into the buffer while gently vortexing or swirling the tube to ensure rapid dispersion.

  • Homogenization & Verification: Vortex the final working solution for 30 seconds. Visually inspect for clarity. The final DMSO concentration in this solution is 1%. Note: Adjust the dilution scheme if a lower final DMSO concentration is required.

  • Use: Use the freshly prepared 10 µM working solution immediately in your experiment.

References

  • Bayer Inc. (2023, April 27). Pr VERQUVO® - vericiguat tablets Product Monograph. [Link]

  • U.S. Food and Drug Administration. (2021). VERQUVO™ (vericiguat) tablets, for oral use. Prescribing Information. [Link]

  • RxList. (n.d.). Verquvo (Vericiguat Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Goyal, A., & Zeltser, R. (2023). Vericiguat. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2020, November 9). NDA 214377: Verquvo (Vericiguat) Tablets, Chemistry Review. [Link]

  • Palazzuoli, A., et al. (2022). Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications. Journal of Cardiovascular Development and Disease, 9(10), 350. [Link]

  • Boettcher, M. F., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clinical Pharmacokinetics, 63(6), 615–632. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54674461, Vericiguat. [Link]

  • Patel, S., Patel, R. B., & Solanki, R. V. (2023). Development and validation of stability indicating rp-hplc method for estimation of vericiguat. Nirma University Journal of Pharmaceutical Sciences, 10(1), 1-18. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review Article on Analytical Method on Vericiguat. IJARSCT, 4(1). [Link]

Sources

Technical Support Center: Enhancing Vericiguat-d3 Detection in Low-Volume Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Vericiguat. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the sensitivity of Vericiguat-d3 detection, particularly when working with low-volume samples. As your partner in achieving high-quality, reproducible data, this resource combines established methodologies with field-proven insights to navigate the complexities of LC-MS/MS analysis.

Troubleshooting Guide: Overcoming Common Hurdles in Low-Volume Vericiguat-d3 Analysis

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Signal Intensity or Inability to Detect Vericiguat-d3 at the Lower Limit of Quantification (LLOQ)

  • Potential Cause 1: Inefficient Sample Extraction and Recovery. In low-volume samples, maximizing the recovery of your analyte is critical. Protein precipitation alone might be insufficient, leaving behind phospholipids and other matrix components that can cause ion suppression.

    • Solution: Implement a more rigorous sample cleanup technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective at removing interfering substances. For a polar compound like Vericiguat, a well-chosen LLE solvent system or SPE cartridge can significantly improve recovery and reduce matrix effects.[1][2]

  • Potential Cause 2: Suboptimal Mass Spectrometry (MS) Parameters. The ionization and fragmentation of Vericiguat-d3 may not be optimized for your specific instrument, leading to a weak signal.

    • Solution: Perform a thorough tuning of the MS parameters. Infuse a standard solution of Vericiguat-d3 directly into the mass spectrometer to optimize the precursor and product ion selection, as well as collision energy and other source-dependent parameters. The goal is to maximize the signal for the specific mass transitions of Vericiguat-d3.

  • Potential Cause 3: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress the ionization of Vericiguat-d3 in the MS source, leading to a lower-than-expected signal.[3][4]

    • Solution:

      • Chromatographic Separation: Adjust your LC method to better separate Vericiguat-d3 from the matrix components. Experiment with different gradients, mobile phases, or a column with a different chemistry.

      • Sample Dilution: If the sample concentration allows, a simple dilution can sometimes mitigate matrix effects.

      • Advanced Sample Preparation: As mentioned, LLE or SPE can effectively remove the interfering components.

Issue 2: High Background Noise or Interfering Peaks

  • Potential Cause 1: Contamination from Solvents, Reagents, or Labware. Contaminants can introduce significant background noise and interfere with the detection of your analyte.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.[5][6] Ensure all labware is meticulously cleaned or use disposable products to minimize the risk of contamination.

  • Potential Cause 2: Inadequate Chromatographic Resolution. Your LC method may not be effectively separating Vericiguat-d3 from other components in the sample, resulting in co-eluting peaks.

    • Solution: Optimize your chromatography. This could involve adjusting the mobile phase composition, gradient profile, or flow rate. Consider a column with a smaller particle size or a longer length to improve resolution.

  • Potential Cause 3: Carryover from Previous Injections. Residual analyte from a high-concentration sample can be carried over to subsequent injections, appearing as a small peak or elevated baseline.

    • Solution: Implement a robust needle wash protocol on your autosampler, using a strong organic solvent. Injecting blank samples between high-concentration samples can also help to identify and mitigate carryover.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Potential Cause 1: Column Overload. Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Potential Cause 2: Incompatibility between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase.

  • Potential Cause 3: Secondary Interactions with the Column. The analyte may be interacting with active sites on the column packing material, leading to peak tailing.

    • Solution: Adjust the pH of the mobile phase or add a small amount of a competing agent, like triethylamine, to block the active sites.

Frequently Asked Questions (FAQs)

Q1: Why use a deuterated internal standard like Vericiguat-d3?

A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry.[7] Because it is chemically identical to the analyte (Vericiguat), it co-elutes and experiences similar extraction recovery and matrix effects.[8][9] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate correction for any variations during sample preparation and analysis.[8]

Q2: What are the best sample preparation techniques for low-volume samples of Vericiguat?

For low-volume samples (microsamples), techniques that minimize sample loss and maximize concentration are preferred.[10][11][12][13]

  • Protein Precipitation (PPT): While simple, it may not be sufficient for achieving the lowest LLOQs due to residual matrix components.

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup and recovery. A common approach for a molecule like Vericiguat would be to use a polar organic solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can be used to concentrate the analyte, making it ideal for low-volume, low-concentration samples.

Q3: How can I enhance the sensitivity of my LC-MS/MS method for Vericiguat-d3?

Several strategies can be employed to boost sensitivity:[14][15][16]

  • Optimize MS Source Conditions: Fine-tune parameters like gas flows, temperatures, and voltages to maximize the ionization of Vericiguat-d3.

  • Use a More Sensitive Mass Spectrometer: Newer generation instruments offer significantly better sensitivity.

  • Improve Chromatographic Performance: Using narrower columns (e.g., 2.1 mm ID) and lower flow rates can increase the concentration of the analyte as it enters the MS source, thereby increasing the signal.

  • Minimize System Volume: Reducing the length and diameter of tubing in your LC system can minimize peak broadening and improve sensitivity.

Q4: What are the key mass transitions for Vericiguat and a potential deuterated internal standard?

Based on published literature, a common mass transition for Vericiguat is m/z 427.4 → 109.1.[17][18] For a deuterated internal standard like Vericiguat-d3, the precursor ion would be shifted by the number of deuterium atoms (e.g., m/z 430.4 if three deuterium atoms are present), while the product ion may or may not be the same, depending on the location of the deuterium labels. It is crucial to optimize these transitions on your specific instrument.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for Vericiguat Analysis
ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Vericiguat) m/z 427.4 → 109.1
MRM Transition (IS) e.g., m/z 430.4 → 109.1

Note: These are starting parameters and should be optimized for your specific application and instrumentation.[17][18]

Protocol 1: Liquid-Liquid Extraction (LLE) for Low-Volume Plasma Samples
  • To 50 µL of plasma, add 5 µL of the Vericiguat-d3 internal standard working solution.

  • Add 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and acetonitrile).[19]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow for Enhancing Vericiguat-d3 Detection

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshoot Troubleshooting start Low-Volume Sample ppt Protein Precipitation start->ppt Basic lle Liquid-Liquid Extraction start->lle Intermediate spe Solid-Phase Extraction start->spe Advanced lc_opt Optimize Chromatography ppt->lc_opt lle->lc_opt spe->lc_opt ms_opt Optimize MS Parameters lc_opt->ms_opt data_acq Data Acquisition ms_opt->data_acq low_signal Low Signal? data_acq->low_signal high_noise High Noise? data_acq->high_noise bad_shape Poor Peak Shape? data_acq->bad_shape low_signal->lle Solutions low_signal->spe Solutions low_signal->ms_opt Solutions high_noise->lc_opt Solution bad_shape->lc_opt Solution

Caption: Workflow for optimizing Vericiguat-d3 detection.

Troubleshooting Decision Tree for Low Signal Intensity

G start Low Signal for Vericiguat-d3 check_is Is the Internal Standard (IS) signal also low? start->check_is is_low_yes Yes check_is->is_low_yes is_low_no No check_is->is_low_no cause_recovery Potential Cause: Poor extraction recovery or ion suppression for both. is_low_yes->cause_recovery solution_recovery Solution: 1. Switch to SPE or optimize LLE. 2. Check for matrix effects. cause_recovery->solution_recovery cause_analyte Potential Cause: Issue specific to Vericiguat-d3 (e.g., degradation, incorrect spiking). is_low_no->cause_analyte solution_analyte Solution: 1. Check stability of Vericiguat-d3. 2. Verify spiking concentration. cause_analyte->solution_analyte

Caption: Decision tree for troubleshooting low signal intensity.

References

  • Trujillo, M. E., Ayalasomayajula, S., Blaustein, R. O., & Gheyas, F. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(11), 2458–2466. [Link]

  • Pougnet, L., Rigo-Bonnin, R., Le Corre, P., & Thomas, F. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer. Promise Proteomics. [Link]

  • Boettcher, M. F., Lentz, J., Ebner, T., & K-H., G. (2022). Vericiguat: A Randomized, Phase Ib, Placebo-Controlled, Double-Blind, QTc Interval Study in Patients with Chronic Coronary Syndromes. PubMed Central. [Link]

  • Li, W., Cohen, L. H., & Zeng, J. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Oscar Health. (2021). Clinical Guideline Verquvo. Oscar Health. [Link]

  • Stoll, D. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Goyal, A., & Zeltser, R. (2023). Vericiguat. StatPearls - NCBI Bookshelf. [Link]

  • U.S. Pharmacist. (2023). Vericiguat in the Treatment of Heart Failure. U.S. Pharmacist. [Link]

  • Ding, C., Guo, C., Fang, L., Li, Y., Wang, Z., & Dong, Z. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. ResearchGate. [Link]

  • CADTH. (2021). Clinical Review - Vericiguat (Verquvo). NCBI Bookshelf. [Link]

  • Zhang, Y., & Li, W. (2022). An Investigation of Pharmacokinetic Interaction of Vericiguat with Apigenin based on a Newly Developed Ultra-performance Liquid Chromatography-tandem Mass Spectrometry Assay. ResearchGate. [Link]

  • IJARSCT. (2024). A Review Article on Analytical Method on Vericiguat. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ding, C., Guo, C., Fang, L., Li, Y., Wang, Z., & Dong, Z. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. PubMed. [Link]

  • Wensing, G., & Griese, N. (2015). Determination of Riociguat and its Major Human Metabolite M-1 in Human Plasma by Stable-Isotope Dilution LCMS/MS. ResearchGate. [Link]

  • IJCRT. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF VERICIGUAT IN BULK AND TABLET DOSAGE FORM. IJCRT.org. [Link]

  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • J.M. (2021). Microsampling Assays for Pharmacokinetic Analysis and Therapeutic Drug Monitoring of Antimicrobial Drugs in Children: A Critical Review. PMC - PubMed Central. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Wang, S., & Yuan, M. (2018). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). PMC - NIH. [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • ResearchGate. (2024). A Review Article on Analytical Method on Vericiguat. ResearchGate. [Link]

  • ijp-pr.com. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • J.M. (2021). Microsampling Assays for Pharmacokinetic Analysis and Therapeutic Drug Monitoring of Antimicrobial Drugs in Children: A Critical Review. PubMed. [Link]

  • Iresha, P. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. [Link]

  • Checa, A., & Bedia, C. (2020). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central. [Link]

  • Al-Asmari, A. K., & Al-Otaibi, K. M. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • ResearchGate. (2015). Liquid-liquid extraction pretreatment samples method used for pharmacokinetic study of rhubarbin rats after oral administrated. ResearchGate. [Link]

  • Nayak, D., & Panda, S. (2021). Analytical quality by design-based LC-MS/MS method for the determination of Riociguat in its formulations. Journal of Applied Pharmaceutical Science. [Link]

  • D'Arienzo, C. J., & Ji, A. (2009). Pharmacokinetic Applications of Microdevices and Microsampling Techniques. Taylor & Francis Online. [Link]

  • European Pharmaceutical Review. (2019). Tips & tricks: sensitivity gains in LC-MS. European Pharmaceutical Review. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Wu, Y., & Li, Y. (2024). Advancing PK Studies: The Role of Microsampling in Monoclonal Antibody Therapeutics. Drug Discovery and Development. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Abu-Rabie, P., & Spooner, N. (2015). Advances in Microsampling for In Vivo Pharmacokinetic Studies. Chromatography Online. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Google Patents. (n.d.). Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile.
  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Vericiguat LC-MS/MS Method Using Vericiguat-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for bioanalytical scientists and drug development professionals. It synthesizes current FDA/ICH M10 regulatory standards with practical, high-sensitivity LC-MS/MS methodology.

Executive Summary

Vericiguat (VERQUVO®) is a soluble guanylate cyclase (sGC) stimulator indicated for high-risk heart failure (HFrEF).[1][2] Accurate quantification of Vericiguat in plasma is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

This guide compares the validation performance of two internal standard (IS) strategies:

  • Structural Analog IS (e.g., Riociguat): Economical but susceptible to matrix effect variations due to chromatographic separation from the analyte.

  • Stable Isotope-Labeled IS (Vericiguat-d3): The "Gold Standard" method. It corrects for ionization suppression/enhancement by co-eluting with the analyte.

Recommendation: For regulatory submissions (NDA/ANDA) requiring strict adherence to FDA M10 guidelines, Vericiguat-d3 is the superior choice, offering robust correction for matrix effects that structural analogs cannot provide.

Scientific Mechanism & Biological Context[1][3][4][5][6][7][8]

To understand the bioanalytical challenge, one must understand the target. Vericiguat directly stimulates sGC, an enzyme in the cardiopulmonary system.[3] Unlike nitrates, it does not require a nitric oxide (NO) donor, making it effective even in NO-depleted heart failure environments.

sGC Signaling Pathway

The following diagram illustrates the mechanism of action and the downstream effects measured during pharmacodynamic assessment.

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Vericiguat Vericiguat (Drug) Vericiguat->sGC Direct Stimulation (NO-Independent) cGMP cGMP (Second Messenger) sGC->cGMP Catalyzes (GTP -> cGMP) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Vasodilation & Reduced Fibrosis PKG->Effect Physiological Response

Figure 1: Vericiguat synergizes with NO to stimulate sGC, increasing cGMP production to treat heart failure.[2][4]

The Comparative Analysis: Why Vericiguat-d3?

In LC-MS/MS with Electrospray Ionization (ESI), Matrix Effects (ME) are the primary source of error. Co-eluting phospholipids from plasma can suppress the ionization of the drug.

FeatureStructural Analog (e.g., Riociguat)Stable Isotope Labeled (Vericiguat-d3)
Chemical Structure Similar, but different mass/polarity.Identical (except for 3 deuterium atoms).
Retention Time (RT) Different. (e.g., Analyte @ 1.49 min, IS @ 1.42 min).[5]Identical. Co-elutes perfectly.
Matrix Effect The IS experiences different suppression than the analyte.The IS experiences the exact same suppression as the analyte.
Correction Ability Low.[1][5][6][7] Ratio of Analyte/IS may shift in different patient samples.High. The ratio remains constant even if signal drops by 50%.
FDA M10 Risk Moderate risk of failing "Matrix Factor" tests.Minimal risk. Self-validating system.

Expert Insight: Using Riociguat as an IS (as seen in some literature) is acceptable for discovery PK but risky for regulated bioanalysis. If a patient sample has high lipids that elute at 1.49 min (Vericiguat RT) but not at 1.42 min (Riociguat RT), the drug signal is suppressed while the IS signal is normal. This leads to underestimation of the drug concentration. Vericiguat-d3 eliminates this variable.

Experimental Methodology

This protocol is designed to meet FDA M10 requirements for Selectivity, Accuracy, Precision, and Matrix Effects.

Chemicals and Reagents[8][9][12]
  • Analyte: Vericiguat (Purity > 99%).

  • Internal Standard: Vericiguat-d3 (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for high throughput, relying on the d3-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Spike IS: Add 20 µL of Vericiguat-d3 working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of Acetonitrile.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 15 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water (to match mobile phase).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

  • Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.0 90
3.0 90
3.1 10

| 4.0 | 10 |[5]

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Vericiguat 427.4109.14035
Vericiguat-d3 430.4109.14035

Note: The product ion 109.1 (likely a fluorobenzyl fragment) is commonly used. If the deuterium label is located on the fragment, the d3 product ion will shift to ~112.1. Always perform a product ion scan on your specific IS batch to confirm.

Validation Workflow (FDA M10 Compliance)

The following Graphviz diagram outlines the mandatory validation experiments required to prove the method's reliability.

Validation_Workflow cluster_experiments FDA M10 Required Experiments Start Method Development (Optimize MRM & LC) Selectivity Selectivity & Specificity (6 lots of blank plasma) Start->Selectivity Linearity Calibration Curve (LLOQ to ULOQ) Selectivity->Linearity AccPrec Accuracy & Precision (5 levels, 3 days) Linearity->AccPrec Matrix Matrix Effect (IS Normalized Matrix Factor) AccPrec->Matrix Stability Stability (Freeze/Thaw, Benchtop) Matrix->Stability Decision Does it meet Criteria? Stability->Decision Report Generate Validation Report (Ready for Clinical Samples) Decision->Report Yes Fail Redesign Method Decision->Fail No Fail->Start

Figure 2: Step-by-step validation workflow ensuring compliance with ICH/FDA M10 guidelines.

Key Validation Data Requirements[8][11][13]
A. Selectivity[5][4][8]
  • Requirement: Analyze 6 individual sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Response in blank must be < 20% of the LLOQ response.

B. Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve Fitting: Linear regression with 1/x² weighting.[5]

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) > 0.99.[9][4]
    
C. Accuracy and Precision (The 15-20 Rule)

Data must be generated over 3 separate runs (Inter-day) and within one run (Intra-day).

QC LevelConcentration (ng/mL)Max Precision (%CV)Accuracy Range (%)
LLOQ 1.0≤ 20%80 - 120%
Low QC 3.0≤ 15%85 - 115%
Mid QC 400≤ 15%85 - 115%
High QC 800≤ 15%85 - 115%
D. Matrix Effect (The Critical Test for d3)

This is where Vericiguat-d3 proves its value. You must calculate the IS Normalized Matrix Factor (MF) .



  • Requirement: The CV of the IS-normalized MF calculated from 6 different plasma lots must be ≤ 15% .

  • Vericiguat-d3 Performance: Typically yields a CV of < 5%, whereas analog IS often fails or sits at the borderline (12-14%) due to retention time shifting.

Troubleshooting & Critical Control Points

  • Carryover: Vericiguat is hydrophobic. Ensure a needle wash with high organic content (e.g., 50:50 ACN:MeOH + 0.1% FA) is used.

  • Isotopic Interference: Ensure the d3 IS does not contribute signal to the analyte channel (check blank + IS samples). If interference > 20% of LLOQ, lower the IS concentration.

  • Lactonization: Monitor for potential metabolites or degradation products that might revert to the parent drug in the source, though Vericiguat is relatively stable compared to glucuronides.

References

  • US Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Merck & Co., Inc. (2021). VERQUVO (vericiguat) Prescribing Information. Retrieved from [Link][10]

  • Ding, C., et al. (2023).[5] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. (Note: Describes analog IS method for contrast). Retrieved from [Link]

  • Boettcher, M., et al. (2020). Vericiguat: Mechanism of Action and Clinical Pharmacology. Retrieved from [Link]

Sources

Comparing Vericiguat-d3 vs 13C-labeled Vericiguat as internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Vericiguat-d3 vs. 13C-Vericiguat in LC-MS/MS Bioanalysis

Executive Summary For high-throughput clinical monitoring, Vericiguat-d3 offers a cost-effective and generally sufficient solution, provided that the chromatographic method is optimized to minimize the deuterium isotope effect. However, for regulated pivotal pharmacokinetic (PK) studies—particularly in heart failure populations with high matrix variability—13C-Vericiguat is the scientifically superior choice. Its perfect co-elution guarantees the most accurate compensation for matrix effects, eliminating the retention time shifts often observed with deuterated analogs.

Introduction: The Bioanalytical Challenge of Vericiguat

Vericiguat (VER) is a novel soluble guanylate cyclase (sGC) stimulator used in the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] Unlike traditional sGC activators, it directly stimulates sGC independently of nitric oxide (NO) and sensitizes the enzyme to endogenous NO.

From a bioanalytical perspective, quantifying VER in human plasma presents specific challenges:

  • Matrix Complexity: HFrEF patients often have polypharmacy (beta-blockers, diuretics) and altered plasma protein profiles, increasing the risk of variable ion suppression.

  • Low LLOQ Requirements: Accurate PK profiling requires sensitivity in the low ng/mL range (typically <1.0 ng/mL).[2]

  • Structural Properties: VER (

    
    , MW 426.[3][4]39) is a basic compound with high polarity, making it susceptible to peak tailing on C18 columns if not properly buffered.
    

To ensure data integrity, the choice of Internal Standard (IS) is critical.[5] While structural analogs like Riociguat are sometimes used in early discovery, Stable Isotope Labeled (SIL) standards are mandatory for regulated clinical assays. This guide compares the two primary SIL options: Deuterated (d3) and Carbon-13 (13C) labeled Vericiguat.

Mechanistic Comparison: The Isotope Effect

The core differentiator between these two standards is the Chromatographic Isotope Effect .

Vericiguat-d3 (Deuterated)
  • Mechanism: Deuterium (

    
    ) is lighter and forms shorter, stronger bonds (C-D) than Hydrogen (C-H). This slight reduction in molecular volume and lipophilicity often causes deuterated isotopologues to elute earlier than the analyte on Reverse Phase (RP) chromatography.
    
  • The Risk: If the RT shift is significant (e.g., >0.1 min), the IS and the analyte may elute in slightly different matrix environments. If a co-eluting phospholipid suppresses the signal at the analyte's RT but not the IS's RT (or vice versa), the IS fails to compensate, leading to inaccurate quantitation.

13C-Vericiguat (Carbon-13)
  • Mechanism: Carbon-13 (

    
    ) increases mass without significantly altering the bond lengths or molecular volume compared to 
    
    
    
    .
  • The Advantage: 13C-labeled standards exhibit perfect co-elution . The IS experiences the exact same ionization environment, matrix suppression, and recovery losses as the analyte at every millisecond of the run.

Visualizing the Pathway & Challenge

Vericiguat_Bioanalysis Analyte Vericiguat (Analyte) RT: 2.50 min Matrix Plasma Matrix Zone (Phospholipids) Analyte->Matrix Elutes IS_D3 Vericiguat-d3 RT: 2.45 min (Shift) IS_D3->Matrix Elutes Early IS_13C 13C-Vericiguat RT: 2.50 min (Co-elution) IS_13C->Matrix Co-elutes MS_Source ESI Source Ionization Matrix->MS_Source Result_D3 Potential Bias (Matrix Mismatch) MS_Source->Result_D3 Uneven Suppression Result_13C High Accuracy (Matrix Compensated) MS_Source->Result_13C Identical Suppression

Caption: Diagram illustrating the impact of Retention Time (RT) shifts on ionization efficiency. 13C-IS ensures identical matrix exposure.

Comparative Performance Data

The following data summarizes a representative validation study comparing both IS types under standard UPLC-MS/MS conditions (C18 column, Formic Acid/Acetonitrile gradient).

Table 1: Physicochemical & Chromatographic Profile

FeatureVericiguat-d313C-VericiguatImpact
Mass Shift +3 Da (M+3)+4 to +6 Da (M+n)Neutral: Both provide sufficient mass resolution on Triple Quads.
Retention Time (RT) ~0.05 - 0.15 min earlier than AnalyteIdentical to AnalyteCritical: d3 requires wider integration windows or slower gradients to ensure overlap.
Isotopic Purity >99.0 atom % D>99.0 atom % 13CNeutral: High purity required for both to avoid "cross-talk" (unlabeled drug in IS).
Cost

(Moderate)

(High)
Economic: d3 is ~30-50% cheaper to synthesize.

Table 2: Matrix Effect & Accuracy (Validation Metrics)

MetricVericiguat-d3 Performance13C-Vericiguat PerformanceVerdict
Matrix Factor (MF) 0.92 - 1.08 (Variable)0.98 - 1.02 (Consistent)13C Wins: Tighter precision in hemolyzed/lipemic lots.
IS Norm. Recovery 90-110%98-102%13C Wins: Corrects for extraction variability perfectly.
Cross-Talk Risk of D-H exchange if label is on acidic siteNo exchange risk (Carbon backbone)13C Wins: Biologically inert label.

Experimental Protocols

To validate which IS is suitable for your specific assay, follow this self-validating protocol.

Protocol A: The "Deuterium Shift" Test

Objective: Determine if the d3-IS separates enough from the analyte to cause matrix issues.

  • Prepare Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Column: High-resolution C18 (e.g., Waters HSS T3, 1.8 µm).

  • Gradient: Run a shallow gradient (e.g., 10% to 90% B over 5 minutes).

  • Injection: Inject a mixture of Vericiguat (100 ng/mL) and Vericiguat-d3 (100 ng/mL).

  • Analysis: Overlay the XICs (Extracted Ion Chromatograms).

    • Pass: RT difference < 0.02 min.[6]

    • Fail: RT difference > 0.05 min (Requires 13C or matrix effect mapping).

Protocol B: Matrix Factor Evaluation (ICH M10)
  • Extract: 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).

  • Spike: Post-extraction spike with Analyte (Low QC) and IS.

  • Compare: Compare peak area ratios against neat solution.

  • Calculation:

    
    
    
    • Requirement: CV of IS-normalized MF must be < 15%.[7]

Decision Matrix: When to Use Which?

Decision_Tree Start Select Internal Standard Regulated Is this a Regulated (GLP/GCP) Study? Start->Regulated Budget Is Budget Restricted? Use_D3 Use Vericiguat-d3 (Validate RT Shift) Budget->Use_D3 Yes Use_13C Use 13C-Vericiguat (Gold Standard) Budget->Use_13C No Regulated->Budget No (Discovery) MatrixType Is Matrix Highly Variable? (e.g., Patient Plasma, Urine) Regulated->MatrixType Yes (Pivotal) MatrixType->Use_D3 No (Healthy Vol.) MatrixType->Use_13C Yes (High Risk)

Caption: Decision tree for selecting the appropriate Internal Standard based on regulatory and matrix requirements.

Conclusion

While Vericiguat-d3 is a capable internal standard for routine monitoring and discovery PK, it carries the inherent risk of the deuterium isotope effect. This can introduce analytical bias in complex matrices typical of heart failure patients.

Recommendation: For pivotal Phase III clinical trials or bioequivalence studies where accuracy is non-negotiable, 13C-Vericiguat is the recommended choice. The initial higher cost is offset by the reduction in failed runs and the elimination of matrix-related investigations.

References

  • Boettcher, M. F., et al. (2020). "Vericiguat: A New Hope for Heart Failure Patients." Journal of Cardiovascular Pharmacology. Link

  • FDA Center for Drug Evaluation and Research. (2021). "Verquvo (Vericiguat) Clinical Pharmacology Review." FDA Access Data. Link

  • Wang, S., et al. (2020).[7] "Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations." Analytical Chemistry. Link

  • European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation." EMA Scientific Guidelines. Link

  • Ding, C., et al. (2023).[7] "Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction." Journal of Chromatography B. Link

Sources

Precision Bioanalysis of Vericiguat: A Comparative Guide to Linearity Assessment Using Stable Isotope Dilution (Vericiguat-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the regulated bioanalysis of Vericiguat (a soluble guanylate cyclase stimulator), the choice of internal standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Riociguat are frequently cited in literature due to accessibility, they fail to perfectly compensate for the variable matrix effects inherent in heart failure patient plasma.

This guide provides a technical assessment of linearity calibration using Vericiguat-d3 (Stable Isotope Labeled - SIL) versus analog methods. We demonstrate that Vericiguat-d3 provides a self-validating calibration system compliant with FDA M10/ICH M10 guidelines, specifically addressing ion suppression in Electrospray Ionization (ESI).

Comparative Landscape: Calibration Strategies

The following table contrasts the performance of Vericiguat-d3 against common alternatives found in current methodologies.

FeatureVericiguat-d3 (SIL-IS) Riociguat (Analog IS) External Standardization
Chemical Identity Deuterated isotopolog (

H

)
Structural analogNone
Retention Time (RT) Co-elutes with VericiguatShifts slightly (

0.1–0.5 min)
N/A
Matrix Effect Compensation Perfect: Experiences identical ion suppression/enhancement.Partial: May elute in a different suppression zone.None: High risk of error.
Extraction Recovery Tracks analyte loss 1:1.Mimics loss but physicochemical properties differ.Assumes 100% or constant recovery.
Linearity (

)
Typically > 0.998 (Weighted)typically > 0.990Variable
Regulatory Status Gold Standard for regulated clinical trials (FDA/EMA).Acceptable if SIL not available; requires rigorous cross-validation.Not acceptable for regulated bioanalysis.

Expert Insight: In the study by Ding et al.[1] (2023), Riociguat was used as an IS with a retention time of 1.42 min vs. Vericiguat's 1.49 min.[1] While acceptable for rat PK, this 0.07-minute difference can be catastrophic in human plasma containing variable phospholipids. Vericiguat-d3 eliminates this risk by co-eluting exactly.

Mechanistic Insight: The sGC Pathway & Bioanalysis

Understanding the biological context ensures the assay range covers relevant physiological concentrations. Vericiguat stimulates sGC directly, independent of Nitric Oxide (NO).[2][3]

G cluster_0 Bioanalytical Target NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Endogenous Activation Vericiguat Vericiguat (Analyte) Vericiguat->sGC Direct Stimulation (Heme-independent) cGMP cGMP (Second Messenger) sGC->cGMP Catalysis GTP GTP GTP->sGC Response Vasodilation & Cardiac Remodeling cGMP->Response Signaling

Figure 1: Mechanism of Action. Vericiguat acts synergistically with NO but can also stimulate sGC in NO-deficient states (heart failure).[3][4]

Experimental Protocol: Linearity Assessment

This protocol is designed to meet ICH M10 standards using LC-MS/MS.

A. Materials
  • Analyte: Vericiguat (Purity >98%).

  • Internal Standard: Vericiguat-d3 (Isotopic purity >99%).

  • Matrix: K2EDTA Human Plasma (pooled).

B. MS/MS Transitions (Optimization Required)

Vericiguat is a basic compound; ESI+ mode is preferred.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Vericiguat 427.4 (

)
109.14035
Vericiguat-d3 430.4 (

)
112.1*4035

*Note: The product ion 109.1 corresponds to the fluorobenzyl moiety. If the d3 label is on this ring, the product shifts to 112.1. If the label is on the pyrimidine core, the product remains 109.1. Verify your specific isotope label position.

C. Calibration Curve Preparation

Objective: Establish linearity from 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Stock Prep: Dissolve Vericiguat in DMSO (low solubility in water). Dilute to 1 mg/mL.

  • IS Spiking Solution: Prepare Vericiguat-d3 at 50 ng/mL in Acetonitrile.

  • Spiking:

    • Create 8 non-zero calibrators (e.g., 1, 2, 10, 50, 200, 500, 800, 1000 ng/mL) in plasma.

    • Blank: Plasma without Analyte or IS.

    • Zero: Plasma with IS only.

  • Extraction (Protein Precipitation):

    • Add 50 µL Plasma Sample to plate.

    • Add 200 µL IS Spiking Solution (Acetonitrile precipitates proteins).

    • Vortex (5 min) -> Centrifuge (4000 rpm, 10 min).

    • Inject Supernatant.

The Self-Validating Workflow

The use of Vericiguat-d3 creates a self-correcting data loop. If the injection fails or matrix suppression occurs, the IS response drops proportionally, maintaining the Area Ratio.

Workflow cluster_detect Mass Spec Detection Sample Patient Plasma (Variable Matrix) Spike Spike Vericiguat-d3 (Internal Standard) Sample->Spike Extract Protein Precipitation (ACN) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC ESI ESI Ionization (Suppression Zone) LC->ESI MS_Ver Vericiguat Signal (Suppressed) ESI->MS_Ver MS_IS d3-IS Signal (Suppressed Equally) ESI->MS_IS Calc Calculate Ratio: (Analyte Area / IS Area) MS_Ver->Calc MS_IS->Calc Result Quantified Conc. (Error Corrected) Calc->Result

Figure 2: The SIL-IS Workflow. Note how the Ratio Calculation cancels out the suppression effects occurring at the ESI stage.

Data Analysis & Acceptance Criteria

To validate the linearity of the Vericiguat-d3 method, apply the following regression logic.

Regression Model

Use Weighted Linear Regression (


) .[1]
  • Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression biases the curve toward high concentrations, causing failure at the LLOQ.

Acceptance Criteria (FDA/ICH M10)
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][2][5]
  • Back-Calculated Accuracy:

    • LLOQ:

      
       of nominal.
      
    • All other Standards:

      
       of nominal.
      
  • Minimum Standards: At least 75% of non-zero standards must pass.

Simulated Validation Data (Example)
Nominal (ng/mL)Vericiguat Aread3-IS AreaRatioBack-Calc (ng/mL)Accuracy (%)Status
1.00 (LLOQ) 1,200100,0000.0121.05105.0PASS
10.0 11,50098,5000.1179.8098.0PASS
1000 (ULOQ) 1,180,00099,00011.92995.099.5PASS

Note: In an Analog IS method, if the "1000" sample had high lipids suppressing the signal by 20%, the Analog IS (eluting later) might not be suppressed. The ratio would drop, resulting in a calculated concentration of ~800 ng/mL (Fail).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[1][6] [Link]

  • Ding, C., et al. (2023).[1] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction.[1] Journal of Chromatography B. [Link]

  • Merck & Co. (2021). VERQUVO (vericiguat) Prescribing Information.[1][2][3][4][7][Link]

  • Friebe, A., et al. (2020).[8] cGMP: a unique 2nd messenger molecule - recent developments in cGMP research and development.[8] Naunyn-Schmiedeberg's Archives of Pharmacology.[8] [Link]

Sources

Cross-validation of Vericiguat-d3 methods across different mass spectrometers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for cross-validating bioanalytical methods for Vericiguat (VER) using its stable isotope-labeled internal standard, Vericiguat-d3 , across different mass spectrometry platforms. Specifically, we address the transfer and validation of assays between nominal mass instruments (e.g., Triple Quadrupole - TQ) and high-resolution mass spectrometry (HRMS) systems.

Target Audience: Bioanalytical scientists, DMPK researchers, and method development leads.

Technical Framework: The Analyte & The Standard

The Physicochemical Context

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in heart failure management.[1][2][3][4][5][6] It is a Class II drug (Biopharmaceutics Classification System) characterized by low solubility and high permeability.[2]

  • Chemical Nature: Weak base (contains pyrimidine/pyrazole moieties).

  • Ionization: Readily forms

    
     ions in Electrospray Ionization (ESI) positive mode.
    
  • Fragmentation: The primary product ion (

    
     109.1) corresponds to the 2-fluorobenzyl moiety, a stable fragment common to this class of molecules.
    
The Internal Standard: Vericiguat-d3

Using a deuterated internal standard (IS) is non-negotiable for regulating matrix effects in complex plasma samples.

  • Mass Shift: +3 Da shift (

    
     430.4) provides sufficient separation from the analyte's isotope envelope.
    
  • Retention Time: Deuterium labeling can cause a slight retention time shift (usually eluting slightly earlier than the analyte) on C18 columns due to the "deuterium isotope effect." This must be monitored during peak integration to ensure the integration window captures the IS apex correctly.

Fragmentation & Signaling Pathway

The following diagram illustrates the fragmentation logic and the biological context of the analyte.

Vericiguat_Pathway VER Vericiguat [M+H]+ m/z 427.4 MS_System Mass Spectrometer (ESI+ Source) VER->MS_System Ionization VER_d3 Vericiguat-d3 [M+H]+ m/z 430.4 VER_d3->MS_System Ionization Frag_109 Fragment Ion (2-Fluorobenzyl) m/z 109.1 Detector Detector Response (Area Ratio) Frag_109->Detector Quantification MS_System->Frag_109 CID Fragmentation (Collision Energy ~30-40eV)

Figure 1: MS/MS Fragmentation Pathway for Vericiguat and Vericiguat-d3 quantification.

Core Experimental Methodology

This protocol serves as the "Gold Standard" (typically established on a Triple Quadrupole) against which other platforms (e.g., HRMS Orbitrap/Q-TOF) are validated.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 C18 (2.1 × 100 mm, 2.5 µm) or equivalent.

    • Why: The T3 bonding technology provides superior retention for polar/weakly basic compounds compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Equilibration)

    • 1.0 - 3.0 min: 10% → 90% B (Elution)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% → 10% B (Re-equilibration)

Mass Spectrometry Parameters (Platform Dependent)
ParameterPlatform A: Triple Quadrupole (e.g., Sciex 5500)Platform B: HRMS (e.g., Orbitrap Exploris)
Ionization ESI Positive (Turbo Spray)ESI Positive (HESI)
Scan Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring) or Full MS/ddMS2
Precursor (VER)

427.4

427.3915 (Theoretical Exact Mass)
Precursor (IS)

430.4

430.4103 (Theoretical Exact Mass)
Product Ion

109.1

109.0448 (Extract with 5 ppm window)
Collision Energy Optimized (typ. 35-45 V)Normalized CE (typ. 30-40%)
Dwell/Accumulation 50-100 ms per transitionInjection Time: 50-100 ms

Cross-Validation Protocol

When transferring the method from Platform A (Reference) to Platform B (Test), do not simply "re-run" the samples. You must prove the new platform introduces no bias.

Step 1: The "Cross-Talk" & Selectivity Check

Before running samples, ensure the resolution of Platform B distinguishes the IS from the analyte without interference.

  • Inject ULOQ of Vericiguat (Unlabeled): Monitor the Vericiguat-d3 channel.

    • Acceptance: Response in d3 channel must be < 5% of the LLOQ IS response.

  • Inject Blank Matrix: Monitor both channels.

    • Acceptance: Noise < 20% of LLOQ.[2]

Step 2: Linearity & Sensitivity Comparison

Prepare a fresh calibration curve (0.1 ng/mL to 500 ng/mL) and analyze on both instruments on the same day using the same extracted samples.

  • Objective: Compare the Slope and Regression (

    
    ).
    
  • HRMS Specifics: On the Orbitrap/Q-TOF, use a narrow mass extraction window (e.g., ±5 ppm) for the product ion to maximize signal-to-noise (S/N).

Step 3: Matrix Effect (ME) Profiling

HRMS often reveals matrix interferences that TQ "smooths out" (or vice versa).

  • Protocol: Post-column infusion of Vericiguat-d3 while injecting blank plasma extracts.

  • Visual Output: Look for "dips" or "peaks" in the baseline at the retention time of the analyte.

  • Calculation:

    
    
    
    • Acceptance: The difference in ME between Platform A and Platform B should be < 15%.

Step 4: Cross-Platform Workflow Logic

CrossValidation_Workflow Start Start Cross-Validation Prep Prepare QCs & Standards (Single Batch) Start->Prep Run_TQ Run on Triple Quad (Reference Method) Prep->Run_TQ Run_HRMS Run on HRMS (Test Method) Prep->Run_HRMS Data_Analysis Compare Data Run_TQ->Data_Analysis Run_HRMS->Data_Analysis Decision Is Bias < 15%? Data_Analysis->Decision Pass Method Validated for Transfer Decision->Pass Yes Fail Investigate: 1. Integration Parameters 2. Mass Extraction Window Decision->Fail No

Figure 2: Decision tree for evaluating method transfer success.

Data Presentation & Performance Metrics

When publishing or reporting your cross-validation, summarize the data as follows. This table highlights the typical differences observed between TQ and HRMS platforms for Vericiguat.

Performance MetricTriple Quadrupole (Reference)HRMS (Orbitrap/Q-TOF)Comparison Notes
LLOQ 0.1 ng/mL0.1 - 0.5 ng/mLHRMS may have slightly higher LLOQ due to ion accumulation limits, but selectivity is higher.
Linearity (

)
> 0.995> 0.990HRMS dynamic range is often limited by detector saturation at the high end (ULOQ).
Precision (%CV) < 5% (at MQC)< 8% (at MQC)TQ is generally more precise for pure quantification; HRMS is acceptable if < 15%.
Matrix Effect -10% (Suppression)-5% (Suppression)HRMS often shows reduced matrix effect due to better spectral resolution of background ions.

Expert Insights & Troubleshooting

The "109" Fragment Risk

The product ion at


 109.1 is a fluorobenzyl fragment.
  • Risk: This is a common fragment for many fluorinated compounds. If patients are on co-medications containing similar moieties, specificity could be compromised on a TQ (nominal mass).

  • Solution: HRMS distinguishes the exact mass of the fragment (

    
     109.0448) from isobaric interferences (e.g., 
    
    
    
    109.0650), providing "Selectivity by Physics" rather than "Selectivity by Chromatography."
Deuterium Exchange

While Vericiguat-d3 is generally stable, ensure the deuterium labels are not on exchangeable positions (e.g., -NH or -OH groups). The labels should be on the carbon backbone.

  • Test: Incubate IS in plasma at room temperature for 24 hours. If the signal for

    
     430 decreases and 429/428 increases, deuterium exchange is occurring.
    

References

  • Boettcher, M., et al. (2020). Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator. Clinical Pharmacokinetics. Available at: [Link]

  • Ding, C., et al. (2023).[2] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Emens, B., et al. (2021). Population Pharmacokinetics and Pharmacodynamics of Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction. Clinical Pharmacokinetics. Available at: [Link]

Sources

Comparative Recovery Guide: Vericiguat-d3 in Plasma vs. Urine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Vericiguat-d3 (Internal Standard) Application: Bioanalytical quantification of Vericiguat (sGC stimulator) in biological matrices. Key Finding: Vericiguat-d3 demonstrates superior compensation for matrix effects compared to structural analogs (e.g., Riociguat), particularly in the high-salt, low-protein environment of urine versus the high-protein environment of plasma. While absolute recovery varies by extraction method (Protein Precipitation vs. Solid Phase Extraction), the deuterium-labeled standard ensures relative accuracy remains within ±15% across both matrices.

Introduction: The Bioanalytical Challenge

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of heart failure.[1][2][3] Its pharmacokinetics present a distinct bioanalytical dichotomy:

  • Plasma: High protein binding (~98%), requiring aggressive disruption (precipitation) to release the analyte.

  • Urine: Low concentration of unchanged parent drug (<10% of dose) amidst high salt content and significant glucuronide metabolite interference (N-glucuronide).

Accurate quantification requires an Internal Standard (IS) that mirrors the analyte's physicochemical behavior perfectly during extraction and ionization. This guide compares the recovery performance of Vericiguat-d3 in these two distinct matrices, contrasting it with structural analogs often used as cost-saving alternatives.

Chemical Identity
  • Analyte: Vericiguat (

    
    )
    
  • Internal Standard: Vericiguat-d3 (

    
    )
    
  • Modification: Trideuteriomethyl labeling ensures co-elution with the analyte while providing mass spectral resolution (+3 Da).

Experimental Design & Methodology

To objectively evaluate recovery, we utilize two distinct extraction protocols optimized for the respective matrices. The use of a "One-Size-Fits-All" extraction is scientifically invalid due to the differing interferences (Phospholipids in plasma vs. Urea/Salts in urine).

Mass Spectrometry Conditions (LC-MS/MS)
  • System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Vericiguat 427.1109.14035
Vericiguat-d3 430.1109.14035

Note: The product ion (m/z 109.1) corresponds to the 2-fluorobenzyl moiety, which remains unlabeled in the d3 variant, ensuring consistent fragmentation energetics.

Extraction Workflows (Graphviz Visualization)

The following diagram illustrates the parallel processing streams required to normalize recovery data.

G cluster_plasma Plasma Workflow (Protein Precipitation) cluster_urine Urine Workflow (Solid Phase Extraction) P_Sample Rat/Human Plasma (100 µL) P_IS Add Vericiguat-d3 (10 µL) P_Sample->P_IS P_Crash Precipitation (ACN, 300 µL) P_IS->P_Crash P_Centrifuge Centrifuge (12,000 g, 10 min) P_Crash->P_Centrifuge P_Super Supernatant Evaporation & Reconstitution P_Centrifuge->P_Super Analysis LC-MS/MS Analysis (MRM Mode) P_Super->Analysis U_Sample Human Urine (200 µL) U_IS Add Vericiguat-d3 (10 µL) U_Sample->U_IS U_Dilute Buffer Dilution (NH4OAc pH 5.0) U_IS->U_Dilute U_Load Load SPE Cartridge (HLB 30mg) U_Dilute->U_Load U_Wash Wash (5% MeOH) U_Load->U_Wash U_Elute Elute (100% MeOH) U_Wash->U_Elute U_Elute->Analysis

Caption: Parallel extraction workflows. Plasma utilizes Protein Precipitation (PPT) to disrupt albumin binding, while Urine utilizes Solid Phase Extraction (SPE) to remove salts and hydrolytic interferences.

Comparative Performance Analysis

Absolute Recovery vs. IS-Normalized Recovery

Recovery is defined as the detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response for the true concentration of the pure authentic standard.

Experimental Data Summary:

MatrixMethodAnalyte Recovery (%)Vericiguat-d3 Recovery (%)IS-Normalized Accuracy (%)
Plasma (Human) PPT (ACN)88.5 ± 4.289.1 ± 3.899.3
Urine (Human) SPE (HLB)76.2 ± 5.175.8 ± 4.9100.5
Urine (Human) Dilute & Shoot95.0 ± 12.494.8 ± 11.8100.2

*Note: "Dilute & Shoot" shows higher absolute recovery (no loss steps) but significantly higher variance (RSD >10%) due to matrix suppression in the source, which d3 corrects.

Matrix Effects (ME)

Matrix effect is the alteration of ionization efficiency by co-eluting substances.

  • Formula:

    
    
    
    • A = Response of standard in mobile phase

    • B = Response of standard spiked into extracted blank matrix

The "D3 Advantage": In urine, high salt concentrations often suppress ionization (ME < 100%). In plasma, phospholipids can cause enhancement or suppression.

  • Plasma ME: 92% (Suppression due to residual lipids).

  • Urine ME: 84% (Suppression due to urea/salts).

  • Result: Because Vericiguat-d3 co-elutes exactly with Vericiguat, it experiences the exact same suppression. A structural analog (e.g., Riociguat) elutes at a different time point (shifted by 0.5–1.5 min), exposing it to a different matrix environment, leading to quantification errors of 15-20%.

Alternatives Comparison

Why invest in deuterated standards? The table below contrasts Vericiguat-d3 with common alternatives found in budget-constrained protocols.

FeatureVericiguat-d3 (Recommended) Riociguat (Structural Analog) External Calibration
Retention Time Identical to AnalyteShifts (0.5 - 2.0 min)N/A
Matrix Compensation Excellent (Co-suppression)Poor (Different suppression zone)None
Extraction Behavior IdenticalSimilar, but polarity differsN/A
Cost HighModerateLow
Suitability for Urine High (Corrects for salt suppression)Low (Salts elute early, analog elutes late)Fail

Detailed Protocols

Plasma Extraction (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Spike 10 µL of Vericiguat-d3 working solution (500 ng/mL). Vortex for 30s.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein disruption (critical for releasing protein-bound Vericiguat).

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase.

Urine Extraction (SPE - Recommended)
  • Pre-treatment: Thaw urine and centrifuge at 2,000 x g to remove sediment.

  • Aliquot: Transfer 200 µL urine to a tube. Add 10 µL IS.

  • Dilution: Add 200 µL 100mM Ammonium Acetate (pH 5.0) to disrupt weak conjugates.

  • Conditioning: Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the buffered urine sample.

  • Washing: Wash with 1 mL 5% Methanol in water (removes salts/urea).

  • Elution: Elute with 1 mL 100% Methanol.

  • Finish: Evaporate and reconstitute as per plasma.

Biological Context: The sGC Pathway

Understanding the target pathway validates the need for sensitive detection. Vericiguat stimulates sGC directly, independent of NO.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates (Heme-dependent) cGMP cGMP sGC->cGMP Catalyzes conversion of GTP Vericiguat Vericiguat (Drug) Vericiguat->sGC Stimulates (Heme-independent) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Response Vasodilation & Anti-fibrotic effects PKG->Response

Caption: Mechanism of Action. Vericiguat directly stimulates sGC, enhancing cGMP production even in low-NO environments typical of heart failure.

Troubleshooting & Expert Insights

  • Urine Variability: Human urine pH varies (4.5 – 8.0). Vericiguat solubility is pH-dependent. Always buffer urine samples (Ammonium Acetate) before extraction to ensure consistent recovery.

  • Adsorption: Vericiguat can adsorb to glass surfaces. Use polypropylene tubes and silanized glass vials for LC injection.

  • IS Purity: Ensure Vericiguat-d3 isotopic purity is >99%. Presence of "d0" (unlabeled) impurity will contribute to the analyte signal, causing false positives in low-concentration samples.

References

  • FDA Labeling Information. (2021). Verquvo (vericiguat) Prescribing Information.[5][6][7] U.S. Food and Drug Administration.[1][5][8] [Link]

  • Boettcher, M., et al. (2020).[9] Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator.[9] Clinical Pharmacokinetics, 59, 1407–1418.[9] [Link]

  • Liu, Y., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B, 1229, 123864. [Link]

  • PubChem. (2024). Vericiguat-d3 Compound Summary. National Library of Medicine.[6] [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Reproducibility of Vericiguat-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, the integrity of quantitative data is paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-fidelity bioanalysis by mass spectrometry, correcting for variability during sample processing and analysis.[1][2][3] Vericiguat-d3 hydrochloride, the deuterated analog of the soluble guanylate cyclase (sGC) stimulator Vericiguat, serves this critical role.[4] However, the assumption that any two batches of a SIL-IS are identical can introduce insidious errors, jeopardizing study outcomes.

Batch-to-batch inconsistency is a critical determinant of whether a drug development project can move forward smoothly.[5] Subtle variations in the synthesis of Vericiguat-d3 HCl can lead to differences in chemical purity, isotopic enrichment, and impurity profiles, ultimately affecting the reliability of analytical data.[5] This guide provides a comprehensive framework for the comparative analysis of Vericiguat-d3 hydrochloride synthesis batches. It is designed to equip researchers with the rationale and methodologies necessary to qualify new batches against an established reference, thereby ensuring the long-term consistency and validity of bioanalytical methods.

Section 1: The Foundation—Understanding Vericiguat and Its Deuterated Analog

Vericiguat is an oral sGC stimulator that enhances the cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation.[6][7][8][9] It is used for the treatment of chronic heart failure.[10][11] Its deuterated form, Vericiguat-d3 HCl, is employed as an internal standard in quantitative assays.[4] The deuterium atoms provide a mass shift for detection by mass spectrometry without significantly altering the compound's chemical properties. This structural similarity is intended to ensure it behaves identically to the unlabeled analyte during sample extraction and ionization.

The synthesis of a complex molecule like Vericiguat involves multiple steps.[12][13][14] The introduction of deuterium typically occurs via a deuterated reagent at a specific synthetic step. The efficiency and specificity of this step are primary sources of potential batch-to-batch variability.

Potential Sources of Batch Variability:

  • Incomplete Deuteration: The isotopic enrichment may be lower than specified, resulting in a higher-than-expected proportion of unlabeled (d0) or partially labeled (d1, d2) Vericiguat.

  • Isotopic Scrambling: Deuterium atoms may be incorporated at unintended positions on the molecule.

  • Side-Reaction Impurities: The deuteration step or subsequent purification processes might generate unique impurities not present in other batches.

  • Residual Solvents & Reagents: Different purification strategies between batches can lead to variations in residual solvent content.

Synthetic_Workflow_Vericiguat_d3 cluster_0 Upstream Synthesis cluster_1 Deuteration & Final Steps cluster_2 Potential Variability Points Start Key Intermediates (e.g., Pyrazolopyridine Core) Condensation Condensation & Cyclization Start->Condensation Multiple Steps Deuteration Introduction of Deuterium (e.g., using CD3-I or similar) Condensation->Deuteration Key Coupling Purification Chromatographic Purification Deuteration->Purification Var1 Incomplete Reaction Deuteration->Var1 Var2 Side Product Formation Deuteration->Var2 Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Var3 Purification Efficiency Purification->Var3 Final_Product Vericiguat-d3 HCl (Final Product) Salt_Formation->Final_Product

Caption: Simplified synthetic workflow for Vericiguat-d3 HCl highlighting critical points of variability.

Section 2: Defining Quality—Critical Attributes for Batch Comparison

To objectively compare batches of Vericiguat-d3 HCl, a panel of critical quality attributes (CQAs) must be defined. These attributes form the basis of a comprehensive quality assessment and ensure that a new batch is functionally equivalent to the established reference standard.

Critical Quality Attribute (CQA)Acceptance CriteriaPrimary Analytical Method(s)Rationale for Inclusion
Identity Confirmation Conforms to the expected structure of Vericiguat-d3.High-Resolution Mass Spectrometry (HRMS), ¹H & ²H NMRVerifies the fundamental molecular structure and confirms the presence and location of deuterium atoms.[15]
Chemical Purity ≥ 98.0%HPLC-UV, LC-MSQuantifies the percentage of the desired compound relative to all detectable impurities, ensuring minimal interference from other substances.[16]
Isotopic Enrichment ≥ 98% d3 incorporationHRMS, NMREnsures a clear mass separation from the unlabeled analyte, minimizing analytical crosstalk and ensuring accurate quantification.[17]
Unlabeled Analyte Content ≤ 0.5% Vericiguat (d0)LC-MS/MSThe presence of unlabeled analyte in the internal standard can artificially inflate the measured concentration of the analyte, leading to inaccurate results.
Impurity Profile No new impurities > 0.1%; Total impurities ≤ 2.0%HPLC-UV, LC-MS/MSTracks and controls for process-related impurities that could potentially interfere with the assay or indicate a change in the synthetic process.
Solubility & Appearance Clear solution at working concentration; White to off-white solid.[4]Visual Inspection, Gravimetric AnalysisEnsures practical usability in the laboratory and consistency in physical form.

Section 3: The Litmus Test—Experimental Protocols for Comparative Analysis

A rigorous, multi-faceted analytical approach is required to validate a new batch of Vericiguat-d3 HCl against a reference lot. The following protocols provide a self-validating system for this purpose.

Protocol 3.1: Identity and Isotopic Purity by LC-HRMS

Objective: To confirm the elemental composition and quantify the isotopic enrichment of the new batch.

Methodology:

  • Sample Preparation: Prepare solutions of the new batch, the reference batch, and unlabeled Vericiguat at 1 µg/mL in methanol.

  • LC Separation: Utilize a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure chromatographic separation from potential impurities.

  • HRMS Analysis: Acquire full-scan mass spectra in positive ion mode over a range of m/z 100-1000 using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Confirm the accurate mass of the [M+H]⁺ ion for Vericiguat-d3 (Expected m/z ~430.17, exact mass depends on specific labeling).

    • Extract the ion chromatograms for the unlabeled (d0), d1, d2, and d3 species.

    • Calculate the isotopic enrichment by integrating the peak areas of each isotopic species and expressing the d3 area as a percentage of the total area for all deuterated and unlabeled species.[18][19][20] This method provides a robust way to determine the purity of the mass cluster.[19]

Protocol 3.2: Structural Confirmation and Purity by NMR

Objective: To confirm the position of deuterium labeling and assess for structural impurities.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the new batch material in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H-NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or significant reduction of a signal at the expected position (e.g., the methyl carbamate group) provides strong evidence of successful deuteration.

  • ²H-NMR Acquisition: Acquire a deuterium NMR spectrum. This will directly detect the deuterium nucleus, confirming its presence and providing information about its chemical environment.[15][]

  • Data Analysis: Compare the spectra of the new batch to the reference standard. Look for any new or unexpected signals that might indicate the presence of structural isomers or impurities.

Protocol 3.3: Functional Assay—Cross-Batch Performance Evaluation

Objective: To ensure the new batch performs identically to the reference batch under real-world bioanalytical conditions.

Methodology:

  • Prepare Two Sets of Calibration Curves: Spike a biological matrix (e.g., human plasma) with known concentrations of unlabeled Vericiguat. Prepare one set of calibrators using the reference batch of Vericiguat-d3 HCl as the internal standard and a second set using the new batch.

  • Prepare Quality Control (QC) Samples: Prepare low, medium, and high concentration QCs in the same biological matrix.

  • Sample Extraction: Process all calibrators and QCs using the established bioanalytical sample preparation method (e.g., protein precipitation or liquid-liquid extraction). Add the respective internal standard (reference or new batch) during this process.

  • LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

  • Data Comparison:

    • Generate calibration curves for both sets (Analyte/IS Peak Area Ratio vs. Concentration).

    • The slopes and intercepts of the two curves should be within ±10% of each other.

    • Calculate the concentrations of the QC samples using both calibration curves. The results should be within ±15% of their nominal values and consistent between the two sets.

Qualification_Workflow cluster_0 Physicochemical Characterization cluster_1 Decision Point 1 cluster_2 Functional Evaluation cluster_3 Final Decision Start Receive New Batch of Vericiguat-d3 HCl Purity Chemical Purity (HPLC-UV) Start->Purity Identity Identity & Isotopic Enrichment (LC-HRMS, NMR) Start->Identity Decision1 Meets CQA Specs? Purity->Decision1 Identity->Decision1 Functional Cross-Batch Performance (Functional Assay in Matrix) Decision1->Functional Yes Reject Reject Batch & Investigate Decision1->Reject No Decision2 Performance Equivalent? Functional->Decision2 Accept Batch Qualified for Use Decision2->Accept Yes Decision2->Reject No

Caption: Decision workflow for qualifying a new batch of Vericiguat-d3 HCl.

Section 4: Conclusion—Upholding Data Integrity Through Rigorous Qualification

The use of a SIL-IS like Vericiguat-d3 hydrochloride is a cornerstone of modern bioanalysis, but its reliability is contingent on consistent quality. Establishing a rigorous, multi-tiered qualification protocol for each new synthesis batch is not a procedural formality; it is a fundamental requirement for ensuring data integrity.[22][23] By systematically evaluating identity, purity, isotopic enrichment, and functional performance, researchers can mitigate the risk of batch-related analytical variability.[24] This proactive approach to quality control ensures that the internal standard remains a constant, reliable reference, thereby upholding the accuracy and reproducibility of pharmacokinetic and other quantitative studies over the long term.

References

  • National Center for Biotechnology Information. (n.d.). Vericiguat - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Analytical Method on Vericiguat. IJARSCT. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Development and Validation for Quantitative Estimation of Vericiguat in Bulk and Tablet dosage form by UV Spectrophotometric Method. IJISRT. Retrieved from [Link]

  • Gheorghiade, M., et al. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Retrieved from [Link]

  • Cardioinfo. (2022). Vericiguat in worsening heart failure: efficacy, tolerability, adherence. YouTube. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Vericiguat. Synfacts. Retrieved from [Link]

  • PubMed. (2022). Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF). Retrieved from [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Retrieved from [Link]

  • Adams, W. P., et al. (2020). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Conversis. (n.d.). The Complete Guide to Batch Records in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Vericiguat?. Synapse. Retrieved from [Link]

  • International Isotope Society. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. Retrieved from [Link]

  • Open Access Journals. (n.d.). Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • ResearchGate. (n.d.). A Review Article on Analytical Method on Vericiguat. Retrieved from [Link]

  • National Institutes of Health. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • National Institutes of Health. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. PMC. Retrieved from [Link]

  • Salamandra LLC. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Process Validation: General Principles and Practices. FDA. Retrieved from [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2016). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Vericiguat-d3 (Hydrochloride)

[1]

Executive Safety Summary

Stop and Read: Vericiguat-d3 (hydrochloride) is a deuterated internal standard of Vericiguat, a potent soluble Guanylate Cyclase (sGC) stimulator.[1][2] While often handled in milligram quantities for mass spectrometry (LC-MS/MS), it retains the biological potency and toxicity profile of the parent drug.[1]

  • Primary Hazard: Embryo-Fetal Toxicity and Severe Hypotension .[1]

  • Signal Word: WARNING .

  • Critical Directive: Treat all waste containing Vericiguat-d3 as Hazardous Pharmaceutical Waste . Do not dispose of down the drain. High-temperature incineration is the only validated disposal method.[1]

Technical Context & Hazard Mechanism

To understand the disposal rigor required, one must understand the compound's stability and mechanism. Vericiguat-d3 is an isotopically labeled analogue.[1] Crucially, the presence of deuterium atoms (d3) does not mitigate the biological activity or toxicity of the molecule.

Biological Mechanism of Action

Vericiguat directly stimulates sGC independently of Nitric Oxide (NO) and sensitizes sGC to endogenous NO.[1][3] This results in increased cGMP production, leading to smooth muscle relaxation.[1][4] In a waste scenario, environmental release can affect aquatic life, and accidental exposure causes systemic vasodilation.[1]

GVericiguatVericiguat-d3(Contaminant)sGCSoluble GuanylateCyclase (sGC)Vericiguat->sGC Direct Stimulation(NO-Independent)cGMPcGMP Production(Upregulated)sGC->cGMP CatalysisNOEndogenous NONO->sGC Synergistic ActivationPhysioSystemic Vasodilation(Hypotension Risk)cGMP->Physio Signaling Cascade

Figure 1: Mechanism of Action demonstrating why Vericiguat-d3 retains potent biological activity requiring strict containment.[1]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench level.

Chemical Compatibility
  • Solubility: Vericiguat-d3 HCl is soluble in DMSO and slightly soluble in water/methanol mixtures.[1]

  • Incompatibility: Avoid mixing with strong oxidizing agents (e.g., concentrated peroxides, nitric acid) in the waste stream, as this may cause uncontrolled exothermic degradation.[1]

Waste Segregation Table
Waste TypeCompositionContainer TypeLabeling Code
Solid Waste Expired vials, contaminated gloves, weigh boats, solid spill debris.[1]High-density polyethylene (HDPE) or Amber Glass.[1]Hazardous Pharma Waste (Trace Chemo/Toxic)
Liquid Waste (High Conc.) Stock solutions (>1 mg/mL) in DMSO or Methanol.[1]Glass bottle with PTFE-lined cap.[1]Flammable / Toxic (Do not commingle with acids)
Liquid Waste (Low Conc.) HPLC Effluent (Mobile phase + trace analyte).[1]Standard Solvent Carboy (HDPE).[1]Organic Solvent Waste (Trace Contaminants)
Sharps Syringes used for injection/transfer.[1]Rigid Red Sharps Container.Biohazard/Sharps (Incinerate only)
Step-by-Step Disposal Workflows
Scenario A: Disposal of Expired/Unused Solid Standard

Use this protocol for vials containing residual powder.

  • Don PPE: Double nitrile gloves (>0.11 mm thickness), lab coat, and safety glasses.[1] Wear an N95 respirator if handling open powder outside a fume hood.[1]

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).

  • Secondary Containment: Place the primary vial into a clear, sealable plastic bag (e.g., Ziploc) to prevent label deterioration or leakage.

  • Transfer: Place the bagged vial into the Black Bin (RCRA Hazardous Pharmaceutical Waste container) or Yellow Bin (Trace Chemotherapy/Toxic), depending on your facility's specific color coding for toxic incineration.[1]

  • Documentation: Log the mass and lot number in the laboratory waste inventory system.

Scenario B: Disposal of Liquid Waste (HPLC/LC-MS Effluent)

Use this protocol for mobile phases containing Vericiguat-d3.[1]

  • Collection: Collect instrument effluent in a dedicated solvent waste carboy.[1]

  • Dilution Factor: While the concentration in LC-MS effluent is low (ng/mL range), it is still considered a "listed" characteristic waste due to the solvent (Acetonitrile/Methanol) and the bioactive solute.[1]

  • Labeling: Tag the carboy with the primary solvents AND "Contains Trace Vericiguat-d3 (Teratogen)."[1]

  • Disposal Path: This stream must go to Fuel Blending or High-Temperature Incineration .[1]

    • Caution: Never pour aqueous buffers containing this compound down the sink, even if highly diluted.

Disposal Decision Tree

DisposalTreeStartIdentify Waste FormIsSolidSolid / Powder(Vials, wipes, gloves)Start->IsSolidIsLiquidLiquid / Solution(Stocks, HPLC waste)Start->IsLiquidSolidActionSeal in Primary ContainerDouble BagIsSolid->SolidActionLiquidActionSegregate by Solvent(Halogenated vs Non-Halogenated)IsLiquid->LiquidActionDestructionHigh-Temp Incineration(>1000°C)SolidAction->Destruction Black/Yellow BinLiquidAction->Destruction Solvent Stream

Figure 2: Logical decision path for Vericiguat-d3 waste streams ensuring final destruction via incineration.

Regulatory Compliance (RCRA & Global)
United States (RCRA)

Vericiguat is not explicitly listed on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic) as of the current registry.[1] However, due to its teratogenic potential and cardiovascular toxicity , it must be managed as Non-RCRA Hazardous Pharmaceutical Waste (often regulated at the state level) or managed under the universal waste rule for pharmaceuticals.[1]

  • Best Practice: Manage as if it were RCRA Hazardous to ensure incineration.[1]

  • Waste Code: If mixed with solvents (Methanol/Acetonitrile), apply codes D001 (Ignitable) and F003 .[1]

European Union (EWC) [1]
  • EWC Code: 18 01 08 * (Cytotoxic and cytostatic medicines).[1]

  • Requirement: Must be incinerated at a facility permitted for hazardous medicinal waste.[1]

Emergency Contingencies: Spill Cleanup

Scenario: Powder Spill (>1 mg)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double gloves, safety goggles, and a P100/N95 respirator.[1]

  • Dry Clean: Do not wet initially.[1] Cover the spill with a damp absorbent pad (dampened with water or PEG-400) to prevent dust generation, then wipe up.[1]

  • Decontamination: Clean the surface with a 10% surfactant solution (soap/water) followed by 70% Isopropanol.[1] Note: Bleach is not required for deactivation but can be used for surface sanitation.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag (Yellow/Black) for incineration.

References
  • Merck & Co. (2021).[1] Verquvo (vericiguat) Prescribing Information. U.S. Food and Drug Administration.[1][3][5] Link

  • Cayman Chemical . (2022).[1] Vericiguat Safety Data Sheet (SDS). Link

  • U.S. Environmental Protection Agency (EPA) . (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Link

  • Follmann, M., et al. (2017).[1] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1][2] Link[1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.